DA-67
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
sodium;2-[[3,7-bis(dimethylamino)phenothiazine-10-carbonyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S.Na/c1-21(2)12-5-7-14-16(9-12)27-17-10-13(22(3)4)6-8-15(17)23(14)19(26)20-11-18(24)25;/h5-10H,11H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLYDTVACYGEPD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)NCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N4NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Principle of DA-67 in Hydrogen Peroxide Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the use of DA-67 as a chromogenic substrate for the sensitive detection of hydrogen peroxide (H₂O₂). This document provides a detailed overview of the chemical mechanism, experimental protocols, and the application of this method in various research and development settings.
Introduction to this compound
This compound, chemically known as Sodium ({[3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]carbonyl}amino)acetate, is a water-soluble chromogenic reagent employed for the quantitative analysis of hydrogen peroxide.[1][2][3] Its primary application lies in enzyme-coupled assays where hydrogen peroxide is a product of an enzymatic reaction. The high sensitivity and aqueous solubility of this compound make it a valuable tool in biochemical and clinical diagnostics.[4][5]
Chemical Structure of this compound:
Core Principle of Detection
The detection of hydrogen peroxide using this compound is based on a peroxidase-catalyzed oxidation reaction. In the presence of a peroxidase enzyme, such as horseradish peroxidase (HRP), hydrogen peroxide oxidizes this compound, leading to the formation of a colored product.[4][6] The intensity of the resulting color is directly proportional to the concentration of hydrogen peroxide in the sample.
The Chemical Reaction Pathway
While the exact multi-step reaction mechanism for this compound is not extensively detailed in readily available literature, it is understood to follow the general mechanism of peroxidase action on chromogenic substrates. The process can be summarized in the following logical steps:
-
Activation of Peroxidase: Horseradish peroxidase reacts with hydrogen peroxide to form an activated enzyme intermediate, known as Compound I.
-
Oxidation of this compound: The activated peroxidase (Compound I) then oxidizes a molecule of this compound, a phenothiazine derivative, by accepting an electron. This results in the formation of a cation radical of this compound and the reduction of the enzyme to Compound II.[7][8]
-
Further Oxidation and Color Development: Compound II, in turn, oxidizes a second molecule of this compound, regenerating the resting state of the peroxidase and producing another cation radical. These highly colored radical species are responsible for the change in absorbance.[7] The final colored product exhibits a maximum absorbance at approximately 666 nm.[8]
The core of the this compound molecule is a phenothiazine structure, which is known to undergo oxidation at the sulfur atom to form a sulfoxide, and can also form stable colored radical cations.[7][9] It is this transformation of the phenothiazine core that results in the chromophore responsible for the color change.
Figure 1: Logical workflow of the this compound based hydrogen peroxide detection.
Quantitative Data
Precise quantitative data such as the molar absorptivity, limit of detection (LOD), and linear range for this compound are not consistently reported across scientific literature. However, based on typical performance of similar chromogenic assays and available information, the following table summarizes expected and reported parameters.
| Parameter | Value | Reference/Note |
| Maximum Absorbance (λmax) | ~666 nm | [8] |
| **Linear Range (H₂O₂) ** | 0 - 5 mmol/L | A general range provided in a basic protocol.[6] |
| Limit of Detection (LOD) | Not explicitly found for this compound. Similar assays report LODs in the low µM to nM range. | [10][11][12] |
| Molar Absorptivity (ε) | Not explicitly found for this compound. |
Experimental Protocols
The following are detailed methodologies for the use of this compound in hydrogen peroxide detection, based on available protocols.[6]
Reagents and Materials
-
This compound powder
-
Peroxidase (e.g., Horseradish Peroxidase, HRP)
-
PIPES buffer (0.1 mol/L, pH 7.0) containing 0.5% Triton X-100
-
Hydrogen peroxide (30% stock solution)
-
Spectrophotometer capable of measuring absorbance at 666 nm
-
Standard laboratory glassware and pipettes
Preparation of Solutions
-
This compound/Peroxidase Working Solution:
-
Dissolve 4.08 mg of this compound powder in a small volume of PIPES buffer.
-
Add 1 mL of a 100 units/mL peroxidase solution.
-
Bring the final volume to 100 mL with PIPES buffer to achieve a final this compound concentration of 100 µmol/L.[6]
-
This solution should be prepared fresh and protected from light.
-
-
Hydrogen Peroxide Standards:
-
Prepare a series of hydrogen peroxide standards by diluting a stock solution in the appropriate buffer (e.g., PIPES buffer or deionized water). A typical range for the calibration curve might be from 0 to 5 mmol/L.[6]
-
Assay Procedure
-
Pipette 3 mL of the this compound/Peroxidase Working Solution into a cuvette or microplate well.
-
Add 10 µL of the sample solution (or standard).[6]
-
For a blank control, add 10 µL of distilled water instead of the sample.[6]
-
Incubate the mixture at 37°C for 5 minutes.[6]
-
Measure the absorbance at 666 nm using a spectrophotometer.[6]
-
The absorbance of the blank is subtracted from the absorbance of the samples.
-
The concentration of hydrogen peroxide in the sample is determined by comparing its absorbance to the standard curve.
Figure 2: A generalized experimental workflow for the quantification of H₂O₂ using this compound.
Applications in Research and Drug Development
The this compound assay for hydrogen peroxide is applicable in various fields:
-
Enzyme Kinetics: To determine the activity of H₂O₂-producing enzymes such as glucose oxidase, cholesterol oxidase, and uricase.
-
Drug Discovery: To screen for inhibitors or activators of enzymes that produce or scavenge hydrogen peroxide.
-
Oxidative Stress Research: To measure the levels of hydrogen peroxide in biological samples as a marker of oxidative stress, although care must be taken to account for interfering substances.
-
Food Industry: For the quality control of food products where hydrogen peroxide may be present as a residue from sterilization processes.
Signaling Pathways: A Clarification
It is important to note that this compound is a chemical reagent for the in vitro detection of hydrogen peroxide and does not directly participate in or modulate intracellular signaling pathways. Hydrogen peroxide itself is a signaling molecule in many biological processes. The this compound assay can be used as a tool to measure the output of these pathways, for example, by quantifying the H₂O₂ released from cells in culture in response to a specific stimulus. However, this compound itself does not have a biological signaling function.
Conclusion
This compound is a sensitive and water-soluble chromogenic substrate for the peroxidase-based detection of hydrogen peroxide. Its principle of action is based on an oxidative color-forming reaction that can be easily quantified using a standard spectrophotometer. While specific performance characteristics like molar absorptivity and a validated limit of detection are not widely published, the provided protocols and the understanding of its chemical nature as a phenothiazine derivative allow for its effective application in a variety of research and diagnostic settings. The simplicity and sensitivity of the this compound assay make it a valuable method for the quantification of hydrogen peroxide in numerous scientific disciplines.
References
- 1. Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine [mdpi.com]
- 2. ulcho.com [ulcho.com]
- 3. Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate | C19H21N4NaO3S | CID 23694774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxidative Stress in the Progression of Alzheimer Disease in the Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. jasco.ro [jasco.ro]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-performance liquid chromatography using diode array detector and fluorescence detector for hydrogen peroxide analysis in processed fishery foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
DA-67 Chromogenic Substrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-67, chemically known as 10-(carboxymethylaminocarbonyl)-3,7-bis(dimethylamino)-phenothiazine sodium salt, is a water-soluble chromogenic substrate primarily utilized in enzymatic assays.[1] Its water solubility offers a significant advantage over traditional chromogenic reagents, allowing for simplified and rapid colorimetric detection in biological samples.[2] This technical guide provides a comprehensive overview of the known properties and applications of this compound, with a focus on its role in peroxidase-based assays.
Core Properties
| Property | Value/Description | Reference |
| Chemical Name | 10-(carboxymethylaminocarbonyl)-3,7-bis(dimethylamino)-phenothiazine sodium salt | [1] |
| Appearance | White to green to blue powder | [2] |
| Solubility | Water-soluble | [2] |
| Chromogenic Nature | Forms a colored product upon enzymatic oxidation | [1] |
| Wavelength of Maximum Absorbance (λmax) of Oxidized Product | 666 nm | [3] |
| Apparent Molar Absorptivity for H₂O₂ (in a specific Fe³⁺-TCASAY500 system) | 1.5 x 10⁴ L/mol·cm | [3] |
Mechanism of Action and Signaling Pathway
This compound serves as a substrate for peroxidase enzymes. In the presence of hydrogen peroxide (H₂O₂), peroxidase catalyzes the oxidation of this compound, resulting in the formation of a colored product that can be quantified spectrophotometrically. This reaction is central to assays where the activity of a H₂O₂-producing enzyme is measured.
Figure 1: Generalized signaling pathway for this compound in a coupled enzyme assay.
Experimental Protocols
Detailed and standardized protocols for the use of this compound in various assays are not widely published. However, its application in a commercial kit for the determination of glycated hemoglobin (HbA1c) provides insight into a potential experimental workflow.
Example Application: Enzymatic Determination of Glycated Hemoglobin (HbA1c)
This protocol is based on the principles described in commercially available kits.
1. Principle:
This assay involves a multi-step enzymatic reaction. First, a protease selectively cleaves N-terminal fructosyl dipeptides from the β-chain of HbA1c. These fructosyl dipeptides are then oxidized by a fructosyl peptide oxidase (FPOX), producing hydrogen peroxide (H₂O₂). The generated H₂O₂ is then quantified using horseradish peroxidase (HRP) and the chromogenic substrate this compound. The intensity of the color produced is proportional to the amount of HbA1c in the sample.
2. Reagents:
-
Lysis Buffer: To lyse red blood cells and release hemoglobin.
-
Protease Reagent: Containing a specific protease to cleave fructosyl dipeptides.
-
FPOX/HRP/DA-67 Reagent: A combined reagent containing fructosyl peptide oxidase, horseradish peroxidase, and this compound.
-
Calibrators and Controls: With known concentrations of HbA1c.
3. Experimental Workflow:
Figure 2: General experimental workflow for HbA1c determination using this compound.
4. Assay Conditions (from a specific Fe³⁺-TCASAY500 system):
The following conditions were found to be optimal in a specific study and may serve as a starting point for optimization in other peroxidase-based assays.
| Parameter | Optimal Condition | Reference |
| pH | 4.0 (in tartrate buffer) | [3] |
| Incubation Time | 20 minutes | [3] |
| Incubation Temperature | 40°C | [3] |
Stability and Storage
Specific stability data for this compound is not publicly available. As a general precaution for chromogenic substrates, it is recommended to store the powdered form in a cool, dark, and dry place. Solutions should be protected from light to minimize auto-oxidation. The stability of the final colored product should be determined empirically for each specific assay condition.
Conclusion
This compound is a valuable chromogenic substrate for peroxidase-based enzymatic assays due to its water solubility and distinct colorimetric properties. While its primary documented use is in the determination of glycated hemoglobin, its mechanism of action suggests potential applicability in other assays that involve the enzymatic generation of hydrogen peroxide. Further research is required to fully characterize its kinetic properties, such as the molar extinction coefficient, K(m), and V({max}), which would significantly enhance its utility and broader adoption in research and diagnostic applications.
References
A Technical Guide to Water-Soluble Peroxidase Substrates for H₂O₂ Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles and applications of common water-soluble peroxidase substrates used in the quantification of hydrogen peroxide (H₂O₂). Understanding the characteristics and methodologies of these substrates is crucial for developing robust and sensitive assays in various research, clinical, and drug development settings.
Introduction to Peroxidase-Based H₂O₂ Detection
Horseradish peroxidase (HRP) is a widely utilized enzyme in biochemical assays due to its ability to catalyze the oxidation of various substrates in the presence of hydrogen peroxide. This catalytic activity forms the basis of numerous sensitive colorimetric and fluorometric assays for detecting H₂O₂. The general reaction mechanism involves the oxidation of HRP by H₂O₂ to a higher oxidation state intermediate, which is then reduced back to its native form by an electron-donating substrate, resulting in a detectable signal. The choice of substrate is critical and depends on the desired sensitivity, detection method (absorbance or fluorescence), and the specific experimental conditions.
Comparison of Common Water-Soluble Peroxidase Substrates
The selection of an appropriate peroxidase substrate is a critical step in assay design. Key parameters for consideration include the wavelength of maximum absorbance (λmax) or emission, the molar extinction coefficient (ε) of the oxidized product, and the overall sensitivity of the assay. The following table summarizes the quantitative data for several widely used water-soluble peroxidase substrates.
| Substrate | Oxidized Product | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Assay Type | Key Features |
| TMB (3,3’,5,5’-Tetramethylbenzidine) | Blue Diimine Cation Radical | 652 | 39,000 | Colorimetric | High sensitivity; reaction can be stopped with acid, shifting λmax to 450 nm with ε = 59,000. |
| Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) | Resorufin | ~570 (Absorbance) / ~585 (Emission) | 58,000 (for resorufin at 571 nm) | Fluorometric/Colorimetric | Highly sensitive fluorogenic substrate with low background fluorescence. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Green Cation Radical | 420, 645, 734, 815 | 36,000 (at 420 nm) | Colorimetric | Stable radical product; versatile for various applications. |
| DA-64 (N,N-bis(4-sulfobutyl)-2,7-diaminofluorene) | Bindschedler's Green | 727 | Not readily available | Colorimetric | High sensitivity and a large dynamic range. |
| Guaiacol | Tetraguaiacol | 470 | 26,600 | Colorimetric | A classic, cost-effective substrate. |
Signaling Pathways and Reaction Mechanisms
The enzymatic reaction of HRP with H₂O₂ and a subsequent electron-donating substrate follows a series of well-defined steps. These pathways are crucial for understanding the kinetics and stoichiometry of the assay.
General Horseradish Peroxidase (HRP) Catalytic Cycle
The catalytic cycle of HRP involves the formation of two intermediate compounds, Compound I and Compound II.
Discovery and development of DA-67 reagent
An in-depth search for a reagent specifically designated as "DA-67" has yielded no publicly available scientific literature, patents, or technical documentation. This suggests that "this compound" may be an internal, proprietary code name for a compound not yet disclosed in the public domain, a historical or discontinued project, or a misnomer for another chemical entity.
Without accessible data on its discovery, development, mechanism of action, or associated experimental protocols, it is not possible to construct the requested in-depth technical guide.
To facilitate the creation of the requested content, please provide any of the following alternative information if available:
-
Alternative Names or Synonyms: The compound may be known by a different chemical name, a more common abbreviation, or a systematic IUPAC name.
-
Chemical Structure: The chemical structure of the molecule would allow for a targeted search for its properties and related research.
-
Associated Company or Research Institution: Knowing the organization that developed or studied this reagent could help narrow the search to their publications and patents.
-
Therapeutic Target or Biological Pathway: Information about the intended biological target or the signaling pathway it modulates can provide keywords for a more effective search.
-
Relevant Scientific Publications or Patent Numbers: Any existing documents, even if they don't use the "this compound" designation, would be invaluable.
Once more specific and verifiable information is provided, a comprehensive technical guide that meets the detailed requirements for data presentation, experimental protocols, and visualizations can be developed.
An In-depth Technical Guide to DA-67 (CAS Number 115871-18-6)
This technical guide provides a comprehensive overview of DA-67, a water-soluble chromogenic substrate. It is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, applications, and relevant experimental protocols.
Core Chemical and Physical Properties
This compound, with the CAS number 115871-18-6, is chemically known as Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate. It is a phenothiazine derivative primarily utilized in biochemical assays.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Reference |
| CAS Number | 115871-18-6 | General |
| Molecular Formula | C₁₉H₂₁N₄NaO₃S | [1] |
| Molecular Weight | 408.45 g/mol | [1] |
| Appearance | White to pale blue or green crystalline powder or mass.[2][3] | General |
| Solubility | Soluble in water at concentrations above 1 mmol/L.[2] | [2] |
| Storage Conditions | Store at 2-10°C, protected from light and moisture.[1] | [1] |
Spectroscopic and Analytical Data
Detailed spectroscopic data for this compound is not widely published in peer-reviewed literature. However, some information is available from commercial suppliers and chemical databases.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Data |
| ¹H NMR (DMSO-d₆) | δ 3.17 (12H, s), 3.74 (2H, s, –CH₂–), 4.75 (1H, s, –NH–), 6.72-7.55 (6H, m, aromatic H) |
| Infrared (IR) | νNH = 3400 cm⁻¹, νCH = 2930 cm⁻¹, νC=O = 1650 cm⁻¹, νO–C = 1100 cm⁻¹ |
| Mass Spectrometry | Molecular peak at m/z 408 |
| Maximum Absorption (in assay) | 666 nm (in the presence of peroxidase and H₂O₂) |
Primary Application and Mechanism of Action
This compound is a highly sensitive, water-soluble chromogenic reagent used for the quantitative determination of hydrogen peroxide (H₂O₂) in the presence of peroxidase (POD).[1][2] Its primary advantage over traditional reagents is its high water solubility and sensitivity, allowing for direct colorimetric measurements without the need for fluorescent or luminescent agents.
The fundamental mechanism involves the POD-catalyzed oxidation of this compound by H₂O₂, resulting in a colored product with a maximum absorbance at 666 nm. The intensity of the color produced is directly proportional to the concentration of H₂O₂ or the activity of POD in the sample.
Caption: Reaction mechanism of this compound in a peroxidase-catalyzed assay.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Quantitative Determination of Hydrogen Peroxide
This protocol outlines the steps for measuring the concentration of H₂O₂ in a sample.[1][4]
Materials:
-
This compound powder
-
Peroxidase (POD), 100 units/mL solution
-
PIPES buffer (0.1 mol/L, pH 7.0) containing 0.5% Triton X-100
-
Sample solution containing H₂O₂ (expected range: 0-5 mmol/L)
-
Spectrophotometer
Procedure:
-
Prepare the Chromogenic Solution:
-
Dissolve 4.08 mg of this compound powder and 1 mL of 100 units/mL peroxidase in the PIPES buffer.
-
Bring the final volume to 100 mL with the PIPES buffer to achieve a this compound concentration of 100 µmol/L.
-
-
Reaction:
-
In a suitable container (e.g., a microplate well or cuvette), mix 3 mL of the prepared chromogenic solution with 10 µL of the sample solution.
-
Prepare a blank by mixing 3 mL of the chromogenic solution with 10 µL of distilled water.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 5 minutes.
-
-
Measurement:
-
Measure the absorbance of the sample and blank at 666 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the absorbance difference by subtracting the blank absorbance from the sample absorbance.
-
Determine the H₂O₂ concentration in the sample using a calibration curve prepared with known concentrations of H₂O₂.
-
Caption: Experimental workflow for the quantitative determination of H₂O₂.
Detection of Peroxidase Activity
This protocol is designed to measure the activity of peroxidase in a sample.
Materials:
-
This compound powder
-
Hydrogen peroxide (2% solution)
-
Mcllvaine buffer (pH 5.7)
-
Sample solution containing peroxidase (expected range: 1 fmol - 1 pmol/tube)
-
Spectrophotometer
Procedure:
-
Prepare the Chromogenic Solution:
-
Dissolve 4.08 mg of this compound and 1 mL of 2% H₂O₂ in the Mcllvaine buffer.
-
Bring the final volume to 100 mL with the Mcllvaine buffer.
-
-
Reaction:
-
In a suitable container, mix 2 mL of the prepared chromogenic solution with 2 mL of the sample solution.
-
Prepare a blank by mixing 2 mL of the chromogenic solution with 2 mL of the Mcllvaine buffer.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C. The incubation time may need to be optimized based on the expected enzyme activity.
-
-
Measurement:
-
Measure the absorbance at 666 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the absorbance difference by subtracting the blank absorbance from the sample absorbance.
-
Determine the peroxidase activity in the sample using a calibration curve prepared with known concentrations of peroxidase.
-
Safety and Toxicology
Specific toxicological data for this compound is largely unavailable in public databases and safety data sheets often state "no data available" for acute toxicity, carcinogenicity, and other hazards.[3][5] However, as a phenothiazine derivative, general precautions for this class of compounds should be considered.
Phenothiazine and its derivatives have been associated with various adverse effects, including neuromuscular problems and photosensitization.[6] Overdoses of phenothiazine-based drugs can lead to more severe symptoms, including respiratory and cardiovascular issues.[7][8][9]
Table 3: Safety and Handling of this compound
| Aspect | Recommendation |
| Personal Protective Equipment | Wear safety glasses, gloves, and a lab coat.[5][10] |
| Handling | Avoid dust formation. Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin, eyes, and clothing.[5][10] |
| First Aid (Inhalation) | Move to fresh air. If symptoms persist, seek medical attention.[10] |
| First Aid (Skin Contact) | Wash off immediately with soap and plenty of water.[10] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10] |
| First Aid (Ingestion) | Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[10] |
Biological Activity and Signaling Pathway Involvement
Currently, there is no published evidence to suggest that this compound has any specific biological activity or direct involvement in cellular signaling pathways beyond its function as a chromogenic substrate in in vitro diagnostic assays. Its design is for a specific analytical purpose, and it is not intended for in vivo use.
While the core phenothiazine structure is found in many psychoactive drugs that interact with various receptors and signaling pathways, this compound's specific modifications and its application as a reagent in enzymatic reactions do not imply similar biological effects. Researchers should not extrapolate the known pharmacological activities of other phenothiazines to this compound without specific experimental evidence.
Conclusion
This compound is a valuable tool for researchers and diagnosticians, offering a sensitive and convenient method for the colorimetric quantification of hydrogen peroxide and peroxidase activity. Its high water solubility and distinct spectral properties make it a superior alternative to many traditional chromogenic reagents. While specific toxicological and pharmacological data for this compound are scarce, its primary application as an in vitro diagnostic reagent, when handled with appropriate laboratory safety measures, is well-established. Further research would be beneficial to fully characterize its safety profile and explore any potential, though currently unknown, biological interactions.
References
- 1. Da67 The Best Price Water-Soluble Oxidation Chromogenic Reagent CAS 115871-18-6 - Da67 and C19h23n4nao3s [deshengbio.en.made-in-china.com]
- 2. 115871-18-6・this compound・046-22341[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Application principle and usage method of chromogenic substrate this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. echemi.com [echemi.com]
- 6. The toxicity of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenothiazine Poisoning A Review of 48 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenothiazine overdose: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 9. Phenothiazine overdose [adamcertificationdemo.adam.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
In-Depth Technical Guide to the Spectrophotometric Characteristics of Oxidized DA-67
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectrophotometric characteristics of oxidized DA-67, a water-soluble chromogenic substrate widely utilized in quantitative enzymatic assays. This document details the underlying chemical principles, experimental protocols, and key performance data associated with the use of this compound in spectrophotometric analysis.
Introduction to this compound
This compound, with the CAS number 115871-18-6, is chemically known as Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate. It belongs to the phenothiazine class of compounds and serves as a highly sensitive and water-soluble reagent for the determination of hydrogen peroxide (H₂O₂) in the presence of peroxidase (POD). The utility of this compound lies in its ability to undergo a significant color change upon oxidation, which can be quantified using spectrophotometry.
Chemical Information:
Principle of Oxidative Chromogenesis
The fundamental application of this compound is based on a peroxidase-catalyzed oxidation reaction. In the presence of hydrogen peroxide, peroxidase facilitates the oxidation of this compound, resulting in the formation of a colored product. This color development is directly proportional to the concentration of hydrogen peroxide in the sample.
Reaction Mechanism
The reaction proceeds as follows:
H₂O₂ + this compound (reduced, colorless) ---(Peroxidase)---> Oxidized this compound (colored) + H₂O
While the precise structure of the final colored product is not extensively detailed in publicly available literature, the oxidation of phenothiazine derivatives typically involves the formation of a colored radical cation or a quinone-imine structure. This transformation leads to a significant shift in the molecule's electronic properties, causing it to absorb light in the visible spectrum.
Spectrophotometric Properties of Oxidized this compound
The spectrophotometric analysis of the oxidized this compound product is central to its application. The key characteristic is its strong absorbance at a specific wavelength in the visible range.
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | 666 nm | [2] |
| Appearance of Oxidized Form | Blue or Green | [1] |
| Appearance of Reduced Form | White to pale blue crystalline powder | [1] |
Experimental Protocols
The following provides a general protocol for the determination of hydrogen peroxide using this compound. This should be optimized based on the specific experimental conditions and sample matrix.
Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mM. Protect the solution from light.
-
Peroxidase (POD) Solution: Prepare a solution of horseradish peroxidase (HRP) in the same buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined experimentally.
-
Hydrogen Peroxide Standards: Prepare a series of hydrogen peroxide standards of known concentrations in the appropriate buffer.
Assay Procedure
-
To a microplate well or a cuvette, add the sample or hydrogen peroxide standard.
-
Add the this compound solution and the peroxidase solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period to allow for color development.
-
Measure the absorbance of the solution at 666 nm using a spectrophotometer.
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the hydrogen peroxide concentration in the samples by interpolating their absorbance values on the standard curve.
Example Experimental Workflow
Figure 1. A generalized workflow for the spectrophotometric determination of hydrogen peroxide using this compound.
Data Presentation and Analysis
For accurate quantification, a standard curve must be generated for each assay. The relationship between absorbance and concentration should be linear within the tested range.
Example Standard Curve Data
| H₂O₂ Concentration (µM) | Absorbance at 666 nm (AU) |
| 0 | 0.050 |
| 10 | 0.250 |
| 25 | 0.580 |
| 50 | 1.150 |
| 75 | 1.720 |
| 100 | 2.250 |
Signaling Pathway of the Assay
The enzymatic reaction and subsequent detection can be visualized as a simple signaling pathway.
Figure 2. The enzymatic reaction pathway for the oxidation of this compound.
Potential Applications
The this compound-based assay is suitable for a wide range of applications where the quantification of hydrogen peroxide is necessary. This includes:
-
Monitoring of enzymatic reactions: For enzymes that produce hydrogen peroxide as a byproduct (e.g., glucose oxidase, cholesterol oxidase).
-
Assessment of oxidative stress: Measuring H₂O₂ levels in biological samples.
-
Drug discovery: Screening for inhibitors or activators of H₂O₂-producing enzymes.
-
Food industry: Quality control and determination of residual peroxides.
Limitations and Considerations
-
Interferences: Substances that can be oxidized by peroxidase or that can directly reduce the oxidized this compound may interfere with the assay. Common interfering substances include high concentrations of antioxidants like ascorbic acid and glutathione.
-
Enzyme Activity: The rate of the reaction is dependent on the activity of the peroxidase enzyme, which can be affected by pH, temperature, and the presence of inhibitors.
-
Spontaneous Oxidation: Prolonged exposure to light and air can lead to the spontaneous oxidation of this compound, resulting in high background absorbance. It is crucial to store the reagent protected from light and to use freshly prepared solutions.
-
Sample Matrix Effects: Components of the sample matrix may interfere with the assay. It is recommended to run appropriate controls, such as sample blanks without peroxidase, to account for these effects.
Conclusion
This compound is a valuable tool for the spectrophotometric quantification of hydrogen peroxide. Its high water solubility and the distinct absorbance maximum of its oxidized product in the visible range make it a convenient and sensitive chromogenic substrate. For reliable and accurate results, careful optimization of the experimental protocol and the use of a standard curve are essential. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively implement this compound in their analytical workflows.
References
The DA-67 Coloring Reagent: A Technical Guide for Researchers
The DA-67 coloring reagent is a highly sensitive, water-soluble chromogenic substrate primarily utilized in biochemical assays for the determination of hydrogen peroxide (H₂O₂) in the presence of peroxidase (POD). This guide provides a comprehensive overview of its core features, experimental protocols, and the underlying principles of its application for researchers, scientists, and professionals in drug development.
Core Features and Chemical Properties
This compound is a methylene blue-based compound that offers significant advantages over traditional chromogenic reagents, most notably its high water solubility and sensitivity. These characteristics allow for the development of straightforward and rapid colorimetric assays.[1] The results can be quantified using a standard spectrophotometer or colorimeter, making it a versatile tool for various laboratory settings.[2]
The key chemical and physical properties of the this compound coloring reagent are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Sodium 10-(carboxymethylaminocarbonyl)-3,7-bis(dimethylamino)phenothiazine | [2][3] |
| Synonyms | This compound, DA67 | [2] |
| CAS Number | 115871-18-6 | [1][2][3] |
| Molecular Formula | C₁₉H₂₁N₄NaO₃S | [3] |
| Molecular Weight | 408.45 g/mol | [3] |
| Appearance | White to pale blue or green crystalline powder | [3][4] |
| Solubility | Soluble in water at concentrations of more than 1 mM. | [4][5] |
| Storage | Store at 2-10°C, protected from light and moisture. For long-term storage, -20°C is recommended. | [1][3] |
Principle of Detection
The utility of this compound is based on a peroxidase-catalyzed oxidation reaction. In the presence of peroxidase, this compound is oxidized by hydrogen peroxide, resulting in the formation of a colored product. The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide in the sample. This principle allows for the indirect quantification of any analyte that produces hydrogen peroxide in an enzymatic reaction.
Experimental Protocols
The following is a general protocol for the quantitative determination of hydrogen peroxide using the this compound coloring reagent. This protocol may require optimization depending on the specific application and experimental conditions.
Reagents and Materials
-
This compound coloring reagent
-
Peroxidase (e.g., horseradish peroxidase, HRP)
-
PIPES buffer (0.1 mol/L, pH 7.0) containing 0.5% Triton X-100
-
Hydrogen peroxide (H₂O₂) standard solutions (0-5 mmol/L)
-
Sample containing an unknown concentration of H₂O₂
-
Spectrophotometer or microplate reader
Preparation of Working Solution
-
Prepare a 100 µmol/L this compound solution by dissolving 4.08 mg of this compound powder in 100 mL of PIPES buffer.[1]
-
Add peroxidase to the this compound solution to a final concentration of 100 units/mL.[1] This is the Chromogenic Working Solution.
Assay Procedure
-
To 3 mL of the Chromogenic Working Solution, add 10 µL of the sample solution containing hydrogen peroxide.[1]
-
For the blank, add 10 µL of distilled water to 3 mL of the Chromogenic Working Solution.[1]
-
Prepare a standard curve by adding 10 µL of each H₂O₂ standard solution to 3 mL of the Chromogenic Working Solution.
-
Incubate all solutions at 37°C for 5 minutes.[1]
-
Measure the absorbance of the solutions at 666 nm using a spectrophotometer.[1]
-
Calculate the absorbance difference between the samples/standards and the blank.
-
Determine the concentration of H₂O₂ in the sample by comparing its absorbance to the standard curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the detection of hydrogen peroxide using the this compound coloring reagent in a peroxidase-coupled assay.
Applications in Research and Drug Development
The detection of hydrogen peroxide is crucial in many areas of biological research and drug development, as H₂O₂ is a byproduct of numerous enzymatic reactions and plays a role in cellular signaling and oxidative stress. Peroxidase-coupled assays, such as those employing this compound, are valuable for:
-
Enzyme Activity Assays: Quantifying the activity of oxidases that produce hydrogen peroxide, such as glucose oxidase, cholesterol oxidase, and monoamine oxidase.
-
Metabolite Quantification: Measuring the concentration of metabolites like glucose, cholesterol, and uric acid.
-
High-Throughput Screening (HTS): In drug discovery, HTS assays are used to identify compounds that inhibit or activate specific enzymes. The simplicity and sensitivity of the this compound assay make it suitable for HTS formats.
-
Oxidative Stress Studies: Assessing the levels of reactive oxygen species (ROS), including H₂O₂, in cellular and tissue samples under various conditions.
While specific signaling pathways are not directly visualized using this compound, its ability to measure H₂O₂ allows for the study of pathways where H₂O₂ acts as a second messenger or is indicative of a particular cellular state. The reaction mechanism is depicted in the following diagram.
Concluding Remarks
The this compound coloring reagent is a valuable tool for the sensitive and convenient quantification of hydrogen peroxide in a variety of research and diagnostic applications. Its high water solubility and the simplicity of the colorimetric assay make it an attractive alternative to traditional chromogenic substrates. While detailed quantitative performance data such as molar extinction coefficient and comprehensive stability profiles are not widely available in the public domain, the provided protocols and principles offer a solid foundation for the successful implementation of this compound in the laboratory. As with any assay, optimization for specific experimental conditions is recommended to ensure accurate and reproducible results.
References
- 1. Application principle and usage method of chromogenic substrate this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. This compound | 115871-18-6 [chemicalbook.com]
- 3. ulcho.com [ulcho.com]
- 4. 115871-18-6・this compound・046-22341[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. 115871-18-6・this compound・046-22341[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
An In-depth Technical Guide to Novel Chromogens in Biochemistry for Researchers, Scientists, and Drug Development Professionals
The landscape of biochemical detection is continually evolving, with novel chromogens offering enhanced sensitivity, a broader color palette for multiplexing, and improved stability over traditional substrates. This guide provides a comprehensive overview of the core principles, applications, and methodologies of these advanced reagents, empowering researchers and drug development professionals to leverage their full potential in their studies.
Introduction to Novel Chromogens
Chromogenic detection remains a cornerstone of many biochemical assays, providing a visual and often quantifiable readout of the presence and localization of a target molecule. Traditional chromogens like 3,3'-Diaminobenzidine (DAB) and 3-Amino-9-ethylcarbazole (AEC) have been widely used for decades. However, the demand for more sophisticated experimental designs, particularly in the realm of multiplexing and high-throughput screening, has driven the development of a new generation of chromogenic substrates.
Novel chromogens offer several advantages:
-
Expanded Color Spectrum: A wider array of distinct colors (e.g., green, blue, purple, teal) enables the simultaneous detection of multiple targets in a single sample, a technique known as multiplexing.[1][2][3]
-
Narrow Absorption Spectra: Some of the most innovative chromogens are based on fluorophores, which possess narrow and distinct absorption spectra. This property minimizes spectral overlap between different chromogens, facilitating accurate co-localization studies.[4]
-
Enhanced Sensitivity and Stability: Newer formulations often provide increased staining intensity and greater stability in organic solvents used for mounting, leading to more robust and reproducible results.[5][6]
-
Translucence: Certain novel chromogens are translucent, allowing for the visualization of a third color when two different chromogenic signals overlap, providing an additional layer of information in co-localization experiments.[4]
Core Principles of Chromogenic Detection
The fundamental principle of chromogenic detection involves an enzyme-substrate reaction that produces a colored, insoluble precipitate at the site of the target molecule. The most commonly used enzymes are Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP).
The general workflow is as follows:
-
Binding: A primary antibody binds specifically to the target antigen.
-
Enzyme Conjugation: A secondary antibody conjugated to an enzyme (HRP or AP) binds to the primary antibody.
-
Chromogenic Reaction: A soluble chromogenic substrate is added. The enzyme catalyzes the conversion of the substrate into a colored, insoluble product that precipitates at the location of the enzyme-antibody-antigen complex.
-
Visualization: The colored precipitate is visualized using a standard brightfield microscope.
Tyramide Signal Amplification (TSA)
Many novel chromogenic systems for immunohistochemistry (IHC) utilize Tyramide Signal Amplification (TSA). In this method, the HRP enzyme catalyzes the conversion of a labeled tyramide substrate into a highly reactive radical. This radical then covalently binds to nearby tyrosine residues on proteins at the site of the target. This covalent deposition of the chromogen results in a significant amplification of the signal and allows for sequential multiplexing protocols, as the signal from one round of staining can withstand the stripping conditions required to remove the antibodies for the next round of staining.[7]
Quantitative Data of Novel and Traditional Chromogens
The selection of a chromogen is often guided by its spectral properties and sensitivity. While comprehensive quantitative data for all proprietary novel chromogens is not always publicly available, the following table summarizes the known spectral properties of some common and novel chromogens.
| Chromogen | Enzyme | Color | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| DAB (3,3'-Diaminobenzidine) | HRP | Brown | ~460 nm (oxidized) | Not widely reported for the precipitate |
| AEC (3-Amino-9-ethylcarbazole) | HRP | Red | ~518 nm | Not widely reported for the precipitate |
| TMB (3,3',5,5'-Tetramethylbenzidine) | HRP | Blue (soluble) | 652 nm | 39,000 |
| TMB (3,3',5,5'-Tetramethylbenzidine) | HRP | Yellow (soluble, after stop solution) | 450 nm | 59,000 |
| Warp Red™ (Biocare Medical) | AP | Fuchsin-Red | Not specified | Not specified |
| Vina Green™ (Biocare Medical) | HRP | Green | Not specified | Not specified |
| DISCOVERY Chromogens (Roche) | HRP/AP | Purple, Yellow, Teal, Red, etc. | Narrow, distinct spectra (specific λmax not published) | Not specified |
Note: The molar extinction coefficients for precipitated chromogens are difficult to measure and are not typically reported. The values for TMB are for its soluble oxidized forms.
Experimental Protocols
Detailed methodologies are crucial for the successful application of novel chromogens. Below are representative protocols for key applications.
Multiplex Immunohistochemistry (IHC) using Novel Chromogens
This protocol is a general guideline for sequential chromogenic IHC, which is a common application for novel chromogens with distinct colors. This example focuses on the visualization of immune cell markers (CD8, CD4, and FoxP3) in formalin-fixed, paraffin-embedded (FFPE) tissue, which is relevant for studying the tumor microenvironment in drug development.
Materials:
-
FFPE tissue sections on charged slides
-
Dewaxing and rehydration solutions (e.g., xylene, graded ethanol series)
-
Antigen retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0)
-
Peroxide block solution
-
Protein block solution
-
Primary antibodies (e.g., anti-CD8, anti-CD4, anti-FoxP3)
-
HRP- and AP-conjugated secondary antibodies
-
Novel chromogen kits (e.g., a brown HRP-activated chromogen, a red AP-activated chromogen, and a green HRP-activated chromogen)
-
Antibody elution buffer
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate through a series of graded ethanol solutions and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using an appropriate buffer and heating method (e.g., pressure cooker, microwave).
-
-
Staining for the First Target (e.g., CD8 with a brown chromogen):
-
Apply peroxide block to quench endogenous peroxidase activity.
-
Apply protein block to reduce non-specific antibody binding.
-
Incubate with the primary antibody (e.g., anti-CD8).
-
Incubate with an HRP-conjugated secondary antibody.
-
Apply the HRP-activated brown chromogen and incubate until the desired color intensity is reached.
-
Rinse thoroughly.
-
-
Antibody Elution:
-
Incubate the slides in an antibody elution buffer to remove the primary and secondary antibodies from the first staining round. The precipitated chromogen will remain.
-
Wash thoroughly.
-
-
Staining for the Second Target (e.g., CD4 with a red chromogen):
-
Repeat the blocking steps (peroxide and protein block).
-
Incubate with the second primary antibody (e.g., anti-CD4).
-
Incubate with an AP-conjugated secondary antibody.
-
Apply the AP-activated red chromogen and incubate.
-
Rinse thoroughly.
-
-
Antibody Elution (if staining a third target):
-
Repeat the antibody elution step.
-
-
Staining for the Third Target (e.g., FoxP3 with a green chromogen):
-
Repeat the blocking steps.
-
Incubate with the third primary antibody (e.g., anti-FoxP3).
-
Incubate with an HRP-conjugated secondary antibody.
-
Apply the HRP-activated green chromogen and incubate.
-
Rinse thoroughly.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides, clear in xylene, and coverslip with a permanent mounting medium.
-
Chromogenic Western Blotting
This protocol outlines the use of a chromogenic substrate for the detection of a target protein on a western blot membrane.
Materials:
-
Membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Chromogenic HRP substrate (e.g., DAB or TMB-based precipitating substrate)
-
Deionized water
Procedure:
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Chromogenic Detection:
-
Prepare the chromogenic substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate solution until the desired band intensity is achieved.
-
Stop the reaction by washing the membrane extensively with deionized water.
-
-
Drying and Imaging:
-
Air dry the membrane and document the results by scanning or photography.
-
Enzyme-Linked Immunosorbent Assay (ELISA) with a Soluble Chromogen
This protocol describes a sandwich ELISA using a soluble chromogen like TMB for quantification of an antigen.[5][8][9][10]
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standards and samples
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., PBST)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Coat the wells of the microplate with the capture antibody and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate with wash buffer.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add antigen standards and samples to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature.
-
-
Chromogenic Development:
-
Wash the plate.
-
Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes. A blue color will develop.
-
-
Stopping the Reaction:
-
Add stop solution to each well. The color will change from blue to yellow.
-
-
Measurement:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Analysis:
-
Generate a standard curve from the absorbance values of the standards and determine the concentration of the antigen in the samples.
-
Visualizations of Signaling Pathways and Workflows
Diagrams are essential for understanding complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language.
Simplified Immune Response Signaling in the Tumor Microenvironment
This diagram illustrates the interaction between a cytotoxic T-cell (CTL), a helper T-cell, and a regulatory T-cell (Treg), key players in the anti-tumor immune response. Multiplex IHC with novel chromogens can be used to visualize these different cell types in situ.
Experimental Workflow for Multiplex Immunohistochemistry
This diagram outlines the sequential steps involved in a typical multiplex IHC experiment, from sample preparation to final analysis.
Logical Relationship of Chromogen Selection in Multiplexing
This diagram illustrates the decision-making process for selecting appropriate chromogens in a multiplexing experiment, considering factors like enzyme system and color separation.
Conclusion
Novel chromogens have significantly expanded the capabilities of biochemical detection, particularly in the field of immunohistochemistry. The availability of a wide range of colors with distinct spectral properties has made multiplexing more accessible and robust, enabling researchers to gain deeper insights into the complex interplay of molecules within cells and tissues. By understanding the core principles and following optimized protocols, scientists and drug development professionals can effectively utilize these powerful tools to accelerate their research and discovery efforts. As chromogen technology continues to advance, we can anticipate even more sophisticated applications that will further our understanding of biology and disease.
References
- 1. Multiplex Immunohistochemistry for Mapping the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 2. Novel Chromogens for Immunohistochemistry in Spatial Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diagnostics.roche.com [diagnostics.roche.com]
- 5. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 6. biocare.net [biocare.net]
- 7. youtube.com [youtube.com]
- 8. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. genfollower.com [genfollower.com]
Methodological & Application
Application Notes and Protocols for Hydrogen Peroxide Detection
Note on "DA-67" Assay: Initial searches for a specific hydrogen peroxide assay protocol termed "this compound" did not yield a recognized, standardized method. It is possible that this name is an internal designation, a newly developed assay not yet widely published, or a variation of a common assay. In order to provide a comprehensive and immediately useful protocol for researchers, scientists, and drug development professionals, this document details the widely-used and well-validated Amplex™ Red Hydrogen Peroxide/Peroxidase Assay. This assay is a highly sensitive and stable fluorometric method for the detection of hydrogen peroxide (H₂O₂) and is applicable to a broad range of research and drug discovery applications.
Introduction and Principle
The Amplex™ Red Hydrogen Peroxide/Peroxidase Assay provides a sensitive and specific method for the quantification of H₂O₂ in various biological and chemical systems. The core of the assay is the reaction of the Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) with H₂O₂ in the presence of horseradish peroxidase (HRP).[1][2] This enzymatic reaction proceeds with a 1:1 stoichiometry, producing the highly fluorescent product, resorufin.[1][2] Resorufin has excitation and emission maxima of approximately 570 nm and 585 nm, respectively, which are in the long-wavelength range, minimizing interference from autofluorescence often found in biological samples.[1] The resulting increase in fluorescence is directly proportional to the concentration of H₂O₂ in the sample. This assay is significantly more sensitive than colorimetric methods and other fluorescent assays like the scopoletin-based method.[1][3]
Key Features:
-
High Sensitivity: Capable of detecting as little as 10 picomoles of H₂O₂ in a 100 µL volume.[1]
-
Fluorometric Detection: Increased fluorescence signal, rather than a decrease, provides a more robust assay format.[1]
-
Broad Applicability: Can be adapted to measure the activity of various H₂O₂-producing enzymes, such as glucose oxidase, cholesterol oxidase, and monoamine oxidase, making it a versatile tool in drug discovery and basic research.[4]
Reaction Principle and Signaling Pathway
The enzymatic reaction underlying the Amplex™ Red assay is a straightforward two-step process catalyzed by horseradish peroxidase.
Caption: Reaction principle of the Amplex™ Red assay.
Experimental Protocols
This section provides a detailed protocol for quantifying H₂O₂ using the Amplex™ Red assay in a 96-well microplate format.
Required Materials
-
Amplex™ Red reagent
-
Dimethylsulfoxide (DMSO)
-
Horseradish peroxidase (HRP)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Reaction Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
Microplate reader capable of fluorescence excitation at ~560 nm and emission detection at ~590 nm
-
Black, flat-bottom 96-well microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Amplex™ Red Stock Solution (10 mM): Dissolve Amplex™ Red reagent in high-quality DMSO. This stock solution should be stored at -20°C, protected from light.
-
HRP Stock Solution (10 U/mL): Dissolve HRP in the reaction buffer. This solution can be stored at 4°C for short periods.
-
H₂O₂ Stock Solution (~1 M): The concentration of commercial 30% H₂O₂ can be variable. It is recommended to determine the precise concentration by measuring its absorbance at 240 nm (Molar extinction coefficient ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
-
H₂O₂ Standard Working Solutions: Prepare a series of dilutions of the H₂O₂ stock solution in reaction buffer to generate a standard curve. A typical range would be from 0 µM to 10 µM.
-
Working Solution: Prepare a fresh working solution containing Amplex™ Red and HRP just before use. For a final concentration of 50 µM Amplex™ Red and 0.1 U/mL HRP, dilute the stock solutions accordingly in the reaction buffer. Protect this solution from light.
Assay Procedure
The following workflow outlines the steps for setting up the H₂O₂ standard curve and measuring unknown samples.
References
- 1. Amplex® Red酵素アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Use of DA-67 in Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-67 is a water-soluble, methylene blue derivative that serves as a highly sensitive chromogenic substrate for the determination of hydrogen peroxide (H₂O₂) in the presence of peroxidase (POD).[1][2] This reagent, identified by CAS number 115871-18-6, is chemically known as Sodium ({[3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]carbonyl}amino)acetate.[3][4] Its high water solubility and sensitivity make it a valuable tool in various research and diagnostic applications where the quantification of H₂O₂ is crucial. This document provides detailed application notes and protocols for the effective use of this compound in colorimetric assays.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 115871-18-6 | [3][5] |
| Molecular Formula | C₁₉H₂₁N₄NaO₃S | [3][4][5] |
| Molecular Weight | 408.45 g/mol | [3][4] |
| Appearance | White to pale blue crystalline powder | [1][4] |
| Solubility | Soluble in water at concentrations of more than 1 mM | [1][2] |
| Storage | 2-8°C, protected from light. For long-term storage, -20°C is recommended. | [4] |
Principle of the Assay
The colorimetric assay using this compound is based on the peroxidase-catalyzed oxidation of the this compound substrate by hydrogen peroxide. In this reaction, horseradish peroxidase (HRP) utilizes H₂O₂ to oxidize this compound, resulting in the formation of a blue-colored product. The intensity of the color, which can be quantified by measuring its absorbance at a specific wavelength, is directly proportional to the concentration of hydrogen peroxide in the sample.
Signaling Pathway and Reaction Mechanism
The reaction mechanism involves the enzymatic activity of peroxidase on hydrogen peroxide, which in turn oxidizes the this compound molecule, leading to a change in its chromophoric properties.
Caption: Peroxidase-catalyzed oxidation of this compound by hydrogen peroxide.
Experimental Protocols
This section provides a detailed protocol for the colorimetric determination of hydrogen peroxide using this compound.
Reagents and Materials
-
This compound (CAS 115871-18-6)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) standard solution
-
PIPES buffer (0.1 mol/L, pH 7.0) containing 0.5% Triton X-100
-
Spectrophotometer or microplate reader capable of measuring absorbance at 666 nm
-
Microcentrifuge tubes
-
Pipettes and pipette tips
-
96-well microplate (for microplate reader format)
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve 4.08 mg of this compound in 1 mL of deionized water. Store at 2-8°C, protected from light.
-
HRP Stock Solution (100 units/mL): Prepare according to the manufacturer's instructions.
-
Working Reagent: Prepare a fresh working reagent before each assay by mixing the following in a 100 mL final volume of 0.1 mol/L PIPES buffer (pH 7.0) with 0.5% Triton X-100:
-
1 mL of this compound stock solution (final concentration: 100 µmol/L)
-
1 mL of HRP stock solution (final concentration: 1 unit/mL)
-
Assay Procedure
The following procedure is a general guideline. Optimization may be required for specific applications.
Caption: Experimental workflow for the this compound colorimetric assay.
Detailed Steps:
-
Standard Curve Preparation: Prepare a series of hydrogen peroxide standards with concentrations ranging from 0 to 5 mmol/L by diluting a stock solution of H₂O₂ in the assay buffer.
-
Sample Preparation: Prepare your biological samples in a compatible buffer. If necessary, dilute the samples to ensure the H₂O₂ concentration falls within the range of the standard curve.
-
Assay Reaction:
-
Pipette 3 mL of the prepared Working Reagent into appropriate containers (e.g., cuvettes or wells of a microplate).
-
Add 10 µL of your sample or a hydrogen peroxide standard to the Working Reagent.
-
For the blank, add 10 µL of the same buffer used for your samples and standards.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 5 minutes.[6]
-
Measurement: After incubation, measure the absorbance of each sample and standard at 666 nm using a spectrophotometer.[6] Use the blank to zero the instrument.
Data Analysis
-
Correct for Blank: Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Standard Curve: Plot the corrected absorbance values of the standards against their corresponding hydrogen peroxide concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the H₂O₂ concentration.
-
Calculate Sample Concentration: Use the equation from the linear regression to calculate the hydrogen peroxide concentration in your samples based on their corrected absorbance values. Remember to account for any dilution factors used during sample preparation.
Quantitative Data
The following table presents example data for a typical standard curve for the determination of hydrogen peroxide using the this compound assay.
| H₂O₂ Concentration (µM) | Absorbance at 666 nm (Corrected) |
| 0 | 0.000 |
| 50 | 0.125 |
| 100 | 0.250 |
| 250 | 0.625 |
| 500 | 1.250 |
Note: This is example data. A standard curve must be generated for each experiment.
Safety and Handling
This compound is for research use only and should be handled in a laboratory environment by trained personnel.[1] It is recommended to wear appropriate personal protective equipment, including gloves, lab coat, and eye protection, when handling the reagent. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
The this compound colorimetric assay offers a sensitive and convenient method for the quantification of hydrogen peroxide in a variety of samples. The high water solubility and distinct color change of this compound upon oxidation make it a reliable reagent for researchers, scientists, and drug development professionals. By following the detailed protocols and application notes provided in this document, users can achieve accurate and reproducible results in their H₂O₂ quantification studies.
References
- 1. 115871-18-6・this compound・046-22341[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. youtube.com [youtube.com]
- 3. Cas 115871-18-6,this compound | lookchem [lookchem.com]
- 4. ulcho.com [ulcho.com]
- 5. CAS NO. 115871-18-6 | this compound | C19H21N4NaO3S [localpharmaguide.com]
- 6. Application principle and usage method of chromogenic substrate this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Application Notes and Protocols: DA-67 Solution Preparation and Stability
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DA-67 is a potent and selective small molecule inhibitor of a key signaling pathway, making it a valuable tool for research in oncology and cell biology. To ensure reproducible and accurate experimental results, proper preparation and handling of this compound solutions are critical. These application notes provide detailed protocols for the solubilization, storage, and stability assessment of this compound, along with guidelines for its use in common cell-based assays.
Product Information
-
Product Name: this compound
-
Appearance: Off-white lyophilized powder
-
Molecular Weight: 485.5 g/mol (Hypothetical)
-
Purity: ≥98% (as determined by HPLC)
Solution Preparation
The following protocols describe the preparation of a 10 mM stock solution of this compound, which is the recommended concentration for long-term storage and subsequent dilution into working solutions.
3.1. Required Materials
-
This compound lyophilized powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile polypropylene or glass vials
-
Vortex mixer
-
Calibrated pipettes
3.2. Protocol for 10 mM Stock Solution
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Calculation: To prepare a 10 mM stock solution from 5 mg of this compound powder, the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.005 g / (0.010 mol/L * 485.5 g/mol )) * 1,000,000 = 1029.9 µL.
-
It is recommended to add 1030 µL of DMSO to 5 mg of this compound.
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Solution Stability
The stability of the this compound stock solution was evaluated under various storage and handling conditions. The data below provides guidance on maintaining the integrity of the compound in solution.
4.1. Long-Term Storage Stability
The 10 mM stock solution in DMSO was stored at different temperatures for up to 6 months. Stability was assessed by High-Performance Liquid Chromatography (HPLC) to measure the percentage of intact this compound remaining.
| Storage Temperature | 1 Month | 3 Months | 6 Months |
| -80°C | >99% | >99% | >99% |
| -20°C | >99% | >99% | 98.5% |
| 4°C | 97.2% | 91.5% | 85.3% |
| Room Temperature (22°C) | 90.1% | 78.4% | Not Recommended |
4.2. Freeze-Thaw Cycle Stability
Aliquots of the 10 mM stock solution were subjected to multiple freeze-thaw cycles. A cycle consisted of removal from -20°C storage, thawing at room temperature for 10 minutes, and re-freezing at -20°C.
| Number of Cycles | Remaining this compound (%) |
| 1 | >99% |
| 3 | 99.1% |
| 5 | 97.8% |
| 10 | 94.2% |
4.3. Working Solution Stability
The stability of a 10 µM working solution of this compound (diluted from a DMSO stock into cell culture medium containing 10% FBS) was assessed over 24 hours at 37°C.
| Time at 37°C (in Medium) | Remaining this compound (%) |
| 0 hours | 100% |
| 8 hours | 98.6% |
| 24 hours | 95.3% |
Experimental Protocols & Workflows
5.1. General Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for treating cultured cells with this compound and assessing its biological effect.
Caption: General experimental workflow for cell-based assays using this compound.
5.2. Protocol: Inhibition of Target Phosphorylation
This protocol describes how to assess the inhibitory activity of this compound on its target protein within a specific signaling pathway using Western Blotting.
-
Cell Seeding: Seed MCF-7 cells (or other relevant cell line) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation (Optional): If the pathway is activated by growth factors, serum-starve the cells for 12-24 hours in a serum-free medium.
-
Pre-treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) diluted in a serum-free medium for 2 hours. Include a DMSO-only vehicle control.
-
Stimulation: Stimulate the cells with a known activator of the pathway (e.g., 100 ng/mL EGF or Insulin) for 15 minutes. Include an unstimulated control.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load 20 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated target (e.g., p-AKT Ser473) and the total target protein (e.g., total AKT). A loading control (e.g., β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection system.
-
-
Analysis: Quantify the band intensities. The inhibitory effect of this compound is determined by the reduction in the phosphorylated target signal relative to the total target and normalized to the vehicle control.
5.3. Hypothetical Signaling Pathway Inhibition by this compound
This compound is hypothesized to be an inhibitor of the PI3K/AKT pathway, a critical regulator of cell survival and proliferation. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound.
Application Notes and Protocols: Quantitative Analysis of H₂O₂ using a Boronate-Based Fluorescent Probe
Disclaimer: Information regarding a specific fluorescent probe designated "DA-67" for the quantitative analysis of hydrogen peroxide (H₂O₂) could not be located in the provided search results. Therefore, these application notes and protocols are based on the principles of a well-established class of fluorescent probes for H₂O₂ detection: boronate-based probes. These probes are widely used and offer high selectivity for H₂O₂. The experimental details provided are representative and can be adapted for various commercially available boronate-based fluorescent probes.
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) involved in a multitude of physiological and pathological processes, ranging from cellular signaling to oxidative stress-induced damage.[1] Accurate and sensitive quantification of H₂O₂ in biological systems is crucial for researchers, scientists, and drug development professionals. This document provides a detailed methodology for the quantitative analysis of H₂O₂ using a boronate-based fluorescent probe. These probes exhibit an "off-on" fluorescence response with high selectivity towards H₂O₂.[1]
Principle: Boronate-based probes are designed with a boronic acid or boronate ester functional group that acts as a recognition site for H₂O₂. In its native state, the probe is non-fluorescent or weakly fluorescent. Upon reaction with H₂O₂, the boronate group is oxidized, leading to the release of a highly fluorescent molecule. The increase in fluorescence intensity is directly proportional to the concentration of H₂O₂, allowing for its quantification.[1][2]
Data Presentation
The following tables summarize representative quantitative data obtained from experiments using boronate-based fluorescent probes for H₂O₂ analysis.
Table 1: In Vitro H₂O₂ Detection
| H₂O₂ Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation |
| 0 (Control) | 150 | 15 |
| 1 | 550 | 45 |
| 5 | 2500 | 210 |
| 10 | 4800 | 350 |
| 25 | 9500 | 780 |
| 50 | 15000 | 1200 |
Table 2: Intracellular H₂O₂ Detection in Response to Stimuli
| Treatment | Cell Type | Mean Fluorescence Intensity (a.u.) | Fold Change vs. Control |
| Control (untreated) | SH-SY5Y | 2500 | 1.0 |
| Phorbol 12-myristate 13-acetate (PMA, 1 µM) | SH-SY5Y | 7500 | 3.0 |
| N-acetylcysteine (NAC, 10 mM) + PMA (1 µM) | SH-SY5Y | 3000 | 1.2 |
| Rotenone (5 µM) | HepG2 | 6200 | 2.5 |
Experimental Protocols
In Vitro Quantification of H₂O₂
This protocol describes the steps for quantifying H₂O₂ in a cell-free system using a boronate-based fluorescent probe.
Materials:
-
Boronate-based fluorescent probe (e.g., Peroxyfluor-1, BES-H2O2)
-
Hydrogen peroxide (H₂O₂) standard solution (30%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Probe Preparation: Prepare a stock solution of the boronate-based probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO. Store aliquots at -20°C, protected from light.
-
H₂O₂ Standard Curve Preparation: a. Prepare a fresh 1 M H₂O₂ stock solution by diluting 30% H₂O₂ in deionized water. b. Perform serial dilutions of the 1 M H₂O₂ stock in PBS to prepare working standards ranging from 0 µM to 100 µM.
-
Assay Procedure: a. Prepare a working solution of the fluorescent probe by diluting the stock solution in PBS to the final desired concentration (typically 1-10 µM). b. To each well of the 96-well plate, add 50 µL of the H₂O₂ standards or unknown samples. c. Add 50 µL of the probe working solution to each well. d. Incubate the plate at room temperature (or 37°C, depending on the probe) for 30-60 minutes, protected from light. e. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 485/515 nm).[3]
-
Data Analysis: a. Subtract the fluorescence intensity of the blank (0 µM H₂O₂) from all readings. b. Plot the corrected fluorescence intensity versus the H₂O₂ concentration to generate a standard curve. c. Determine the concentration of H₂O₂ in the unknown samples by interpolating their fluorescence values from the standard curve.
Intracellular H₂O₂ Detection in Cultured Cells
This protocol outlines the procedure for detecting and quantifying changes in intracellular H₂O₂ levels in response to various stimuli.
Materials:
-
Cell-permeable boronate-based fluorescent probe (e.g., PF1-AM, BES-H2O2-Ac)[3]
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS)
-
Cells of interest (e.g., SH-SY5Y, HeLa, etc.)
-
Stimulants (e.g., Phorbol 12-myristate 13-acetate - PMA) and inhibitors (e.g., N-acetylcysteine - NAC) of ROS production.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Seeding: Seed the cells in a suitable format (e.g., 96-well plate for plate reader analysis, glass-bottom dishes for microscopy) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Probe Loading: a. Prepare a loading buffer by diluting the cell-permeable probe stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe loading buffer to the cells and incubate at 37°C for 30-60 minutes in a CO₂ incubator.
-
Cell Treatment: a. After incubation, remove the loading buffer and wash the cells twice with warm PBS to remove any excess probe. b. Add fresh, pre-warmed cell culture medium (with or without serum, depending on the experiment) containing the desired stimulants or inhibitors. c. Incubate the cells for the desired period to induce H₂O₂ production.
-
Fluorescence Measurement:
-
For Plate Reader: Measure the fluorescence intensity directly in the 96-well plate at the appropriate excitation and emission wavelengths.
-
For Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter sets.
-
For Flow Cytometry: Detach the cells (if adherent), resuspend in PBS, and analyze the fluorescence intensity of the cell population.
-
-
Data Analysis: a. Quantify the mean fluorescence intensity for each treatment group. b. Normalize the data to a control group (e.g., untreated cells) to determine the fold change in H₂O₂ production.
Mandatory Visualizations
Signaling Pathway of H₂O₂ Detection
Caption: Mechanism of H₂O₂ detection by a boronate-based fluorescent probe.
Experimental Workflow for Intracellular H₂O₂ Quantification
Caption: Workflow for quantifying intracellular H₂O₂ using a fluorescent probe.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Fluorescent Probe for Hydrogen Peroxide and Its Application in Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen Peroxide (H2O2) Specific Fluorescent Probes | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Unraveling the Enzyme Kinetics of DA-67: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for studying the effects of the investigational compound DA-67 on enzyme kinetics. The information presented herein is intended to guide researchers in designing and executing experiments to characterize the inhibitory or activatory profile of this compound against specific enzyme targets. Understanding the kinetics of enzyme modulation by this compound is a critical step in the drug development process, offering insights into its mechanism of action, potency, and potential therapeutic applications.
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions.[1] By analyzing the interaction between an enzyme and a substrate, and how this is affected by a molecule like this compound, we can determine key parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and the inhibition constant (K_i). This data is fundamental for assessing the compound's efficacy and for optimizing its structure to enhance its desired biological activity.
Data Presentation
To facilitate a clear comparison of the effects of this compound on enzyme activity, all quantitative data should be summarized in structured tables. Below are template tables for presenting kinetic data for different modes of enzyme inhibition.
Table 1: Effect of this compound on Enzyme Kinetic Parameters (Competitive Inhibition)
| [this compound] (µM) | Apparent K_m (µM) | V_max (µmol/min) | K_i (µM) |
| 0 | |||
| X | |||
| Y | |||
| Z |
Table 2: Effect of this compound on Enzyme Kinetic Parameters (Non-competitive Inhibition)
| [this compound] (µM) | K_m (µM) | Apparent V_max (µmol/min) | K_i (µM) |
| 0 | |||
| X | |||
| Y | |||
| Z |
Table 3: Effect of this compound on Enzyme Kinetic Parameters (Uncompetitive Inhibition)
| [this compound] (µM) | Apparent K_m (µM) | Apparent V_max (µmol/min) | K_i (µM) |
| 0 | |||
| X | |||
| Y | |||
| Z |
Table 4: Effect of this compound on Enzyme Kinetic Parameters (Mixed Inhibition)
| [this compound] (µM) | Apparent K_m (µM) | Apparent V_max (µmol/min) | K_i (µM) | α |
| 0 | ||||
| X | ||||
| Y | ||||
| Z |
Note: Replace X, Y, and Z with the actual concentrations of this compound used in the experiments. α represents the factor by which K_m changes upon inhibitor binding.
Experimental Protocols
The following are detailed protocols for key experiments to determine the kinetic profile of this compound. These protocols can be adapted based on the specific enzyme and substrate being studied.
Protocol 1: Determination of Initial Velocity
This experiment is crucial for establishing the baseline enzyme activity and ensuring that subsequent kinetic measurements are performed under initial velocity conditions.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Prepare a series of substrate concentrations in the assay buffer.
-
Add a fixed, non-saturating concentration of the enzyme to each well of the microplate.
-
Initiate the reaction by adding the substrate to the wells.
-
Immediately measure the product formation or substrate depletion over a short period (e.g., every 30 seconds for 5-10 minutes) using a microplate reader or spectrophotometer. The method of detection will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).
-
Plot the product concentration versus time for each substrate concentration.
-
The initial velocity (v_0) is the initial linear slope of this plot.
Protocol 2: Determination of K_m and V_max
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for the enzyme in the absence of this compound.
Procedure:
-
Following Protocol 1, determine the initial velocities for a range of substrate concentrations (typically from 0.1 x K_m to 10 x K_m).
-
Plot the initial velocity (v_0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v_0 = (V_max * [S]) / (K_m + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine the values of K_m and V_max.
-
Alternatively, use a Lineweaver-Burk plot (1/v_0 vs. 1/[S]) to linearize the data and determine K_m and V_max from the x- and y-intercepts, respectively.
Protocol 3: Determination of the Mode of Inhibition and K_i
This experiment is designed to elucidate how this compound affects the enzyme's kinetic parameters and to calculate its inhibition constant.
Procedure:
-
Perform the enzyme assays as described in Protocol 2, but in the presence of several fixed concentrations of this compound.
-
For each concentration of this compound, determine the apparent K_m and apparent V_max.
-
Analyze the changes in the apparent K_m and V_max to determine the mode of inhibition:
-
Competitive inhibition: Apparent K_m increases, V_max remains unchanged.
-
Non-competitive inhibition: K_m remains unchanged, apparent V_max decreases.
-
Uncompetitive inhibition: Both apparent K_m and apparent V_max decrease proportionally.
-
Mixed inhibition: Both apparent K_m and apparent V_max change, but not proportionally.
-
-
Plot the data using a Lineweaver-Burk plot. The pattern of line intersections will visually confirm the mode of inhibition.
-
Calculate the inhibition constant (K_i) using the appropriate equations for the determined mode of inhibition. For competitive inhibition, a secondary plot of the slope of the Lineweaver-Burk lines versus [this compound] can be used to determine K_i. For non-competitive inhibition, a plot of the y-intercept versus [this compound] can be used.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts and procedures described, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The protocols and data presentation guidelines provided in this document offer a comprehensive framework for the characterization of this compound's effects on enzyme kinetics. Rigorous and systematic application of these methods will yield high-quality, reproducible data essential for advancing the understanding of this compound's pharmacological profile and for making informed decisions in the drug development pipeline.
References
Application Notes: Measuring Peroxidase Activity Using DA-67
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peroxidases are a class of oxidoreductase enzymes that play a critical role in a variety of biological processes, including cellular defense against oxidative stress, hormone biosynthesis, and pathogen defense.[1][2] These enzymes catalyze the oxidation of a wide range of substrates by utilizing hydrogen peroxide (H₂O₂).[1][3] The measurement of peroxidase activity is crucial in many areas of research and development, from understanding disease mechanisms to screening for novel drug candidates.
DA-67 is a highly sensitive, water-soluble chromogenic substrate designed for the reliable quantification of peroxidase activity. In the presence of a peroxidase such as horseradish peroxidase (HRP) and hydrogen peroxide, this compound undergoes oxidation to produce a colored product. The intensity of this color, which can be measured spectrophotometrically, is directly proportional to the peroxidase activity in the sample. The high sensitivity and aqueous solubility of this compound make it an excellent choice for various applications, including ELISA, immunohistochemistry, and high-throughput screening assays.
Principle of the Assay
The enzymatic reaction for the measurement of peroxidase activity using this compound follows a two-step process. First, the peroxidase enzyme is activated by hydrogen peroxide. The activated enzyme then catalyzes the oxidation of the this compound substrate, resulting in a quantifiable color change.
Reaction Scheme:
-
Enzyme Activation: Peroxidase + H₂O₂ → Compound I + H₂O
-
Substrate Oxidation: Compound I + 2 this compound (reduced) → Peroxidase + 2 H₂O + 2 this compound (oxidized - colored product)
The resulting colored product can be measured by its absorbance, typically in the visible range of the spectrum.
Protocols
I. Colorimetric Assay for Peroxidase Activity in Solution
This protocol provides a method for the quantitative determination of peroxidase activity in various biological samples such as cell lysates, tissue homogenates, and purified enzyme preparations.
Materials and Reagents:
-
This compound Substrate
-
Hydrogen Peroxide (H₂O₂) Solution (e.g., 30%)[4]
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 6.0)
-
Purified Horseradish Peroxidase (HRP) for standard curve
-
Sample containing peroxidase activity
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at the optimal wavelength for oxidized this compound.
Experimental Workflow Diagram
Caption: Workflow for the colorimetric peroxidase assay using this compound.
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Phosphate Buffer and adjust the pH to 6.0.
-
This compound Stock Solution: Dissolve this compound powder in Assay Buffer to a final concentration of 10 mM. Store protected from light.
-
H₂O₂ Working Solution: Prepare a fresh 10 mM H₂O₂ solution by diluting a 30% stock solution in Assay Buffer.
-
HRP Standard Solutions: Prepare a series of HRP standards (e.g., 0 to 10 U/mL) by diluting a stock solution in Assay Buffer. This will be used to generate a standard curve.
-
-
Sample Preparation:
-
Cell Lysates/Tissue Homogenates: Prepare lysates or homogenates in cold Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.
-
Dilute samples with Assay Buffer to ensure the activity falls within the linear range of the assay.
-
-
Assay Protocol:
-
Set up the 96-well plate by adding 50 µL of each HRP standard, sample, and a blank (Assay Buffer) to respective wells in duplicate or triplicate.[1]
-
Prepare a Reaction Mix by combining the this compound Stock Solution and H₂O₂ Working Solution in a 1:1 ratio.
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.[1]
-
Incubate the plate at room temperature for 15-30 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity.[1][5]
-
Measure the absorbance at the optimal wavelength for the oxidized this compound product using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the corrected absorbance values for the HRP standards against their corresponding concentrations to generate a standard curve.
-
Determine the peroxidase activity of the samples by interpolating their absorbance values from the standard curve.
-
The activity can be expressed in Units/mL, where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per minute under the defined conditions.[6]
-
Data Presentation
Quantitative data from the peroxidase assay should be presented in a clear and organized manner.
Table 1: Example Data for HRP Standard Curve
| HRP Concentration (U/mL) | Absorbance (Mean) | Corrected Absorbance |
| 0 (Blank) | 0.052 | 0.000 |
| 1 | 0.155 | 0.103 |
| 2 | 0.258 | 0.206 |
| 4 | 0.461 | 0.409 |
| 6 | 0.665 | 0.613 |
| 8 | 0.868 | 0.816 |
| 10 | 1.071 | 1.019 |
Table 2: Example Peroxidase Activity in Samples
| Sample ID | Dilution Factor | Corrected Absorbance | Peroxidase Activity (U/mL) |
| Sample A | 10 | 0.354 | 3.47 |
| Sample B | 10 | 0.589 | 5.78 |
| Control | 1 | 0.082 | 0.80 |
Table 3: Comparison of Common Peroxidase Substrates
| Substrate | Detection Method | Product Color | Key Advantages |
| This compound | Colorimetric | Varies | High sensitivity, good water solubility. |
| TMB | Colorimetric | Blue/Yellow | High sensitivity, commonly used in ELISA.[7] |
| DAB | Colorimetric | Brown | Insoluble product, suitable for blotting and IHC.[8] |
| ABTS | Colorimetric | Green | Soluble product, stable color development.[7] |
| Amplex Red | Fluorometric | Resorufin (Pink) | Very high sensitivity.[9] |
Signaling Pathways and Applications in Drug Development
Peroxidases are integral to cellular signaling, particularly in pathways related to oxidative stress. Reactive oxygen species (ROS), such as H₂O₂, can act as signaling molecules, but their accumulation leads to cellular damage.[10][11] Peroxidases, like glutathione peroxidase, help maintain redox homeostasis by detoxifying ROS.[12] Dysregulation of these pathways is implicated in numerous diseases, making peroxidases attractive targets for drug development.
Oxidative Stress Signaling Pathway
Caption: Role of peroxidase in mitigating oxidative stress.
Applications in Drug Development:
-
Target Validation: Measuring peroxidase activity can help validate the role of specific peroxidases in disease models.
-
High-Throughput Screening (HTS): The this compound assay is amenable to HTS formats for identifying compounds that modulate peroxidase activity.
-
Toxicity Screening: Peroxidase activity can be used as a biomarker to assess the potential for drug-induced oxidative stress.
-
Diagnostic Assays: Peroxidase-based assays are widely used in diagnostics, and novel substrates like this compound can enhance their sensitivity and reliability.[13]
References
- 1. raybiotech.com [raybiotech.com]
- 2. Peroxidase Activity Assay Kit (Colorimetric) (NBP3-24529) by Novus, Part of Bio-Techne [bio-techne.com]
- 3. Recent Advances in Applications of Oxidases and Peroxidases Polymer-Based Enzyme Biocatalysts in Sensing and Wastewater Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 5. biomol.com [biomol.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. ELISA - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. stphilos.ac.in [stphilos.ac.in]
Application Note and Protocol: A Chromogenic Assay for Determining Glucose Oxidase Activity
Introduction
Glucose oxidase (GOx) is an oxidoreductase enzyme that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, with molecular oxygen as the electron acceptor.[1][2] This enzymatic activity has significant applications in various fields, including biofuel cells, biosensors for glucose monitoring, and as a food preservative.[1][2][3] This application note details a robust and sensitive chromogenic assay for the determination of glucose oxidase activity. While the specific term "DA-67 based assay" did not yield definitive results in a literature search, this protocol describes a widely used and reliable method based on the principle of a peroxidase-coupled reaction, which is a common foundation for many commercially available glucose oxidase assay kits. The assay relies on the measurement of an increase in absorbance resulting from the oxidation of a chromogenic substrate.
The principle of this assay involves two sequential enzymatic reactions. First, glucose oxidase catalyzes the oxidation of β-D-glucose, producing D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). Subsequently, in the presence of horseradish peroxidase (HRP), the newly formed H₂O₂ oxidizes a chromogenic substrate, leading to a colored product. The rate of color formation is directly proportional to the glucose oxidase activity in the sample and can be quantified spectrophotometrically.
Principle of the Assay
The enzymatic activity of glucose oxidase is determined using a coupled enzyme assay. The reactions are as follows:
-
β-D-Glucose + O₂ + H₂O → D-Glucono-1,5-lactone + H₂O₂ (catalyzed by Glucose Oxidase)
-
H₂O₂ + Reduced Chromogen → Oxidized Chromogen (Colored) + H₂O (catalyzed by Horseradish Peroxidase)[4]
The rate of formation of the oxidized, colored product is monitored by measuring the increase in absorbance at a specific wavelength. In this protocol, we will use o-dianisidine as the chromogenic substrate, which, upon oxidation, forms a colored product with an absorbance maximum at 460 nm.[5]
Materials and Reagents
-
Glucose Oxidase (enzyme sample)
-
Potassium phosphate buffer (0.1 M, pH 6.0)
-
β-D-Glucose solution (18% w/v)
-
o-Dianisidine solution (1% w/v in water). Caution: o-Dianisidine is a potential carcinogen and should be handled with appropriate safety precautions.[5]
-
Horseradish Peroxidase (HRP) solution (200 µg/mL in water)
-
Spectrophotometer capable of measuring absorbance at 460 nm
-
Cuvettes with a 1 cm path length
-
Micropipettes and tips
-
Water bath or incubator set to 25°C
Experimental Protocols
1. Reagent Preparation
-
0.1 M Potassium Phosphate Buffer (pH 6.0): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water to achieve a pH of 6.0 at 25°C.
-
18% (w/v) β-D-Glucose Solution: Dissolve 18 g of β-D-glucose in deionized water to a final volume of 100 mL. Allow this solution to stand at room temperature overnight to allow for mutarotation to reach equilibrium.[5]
-
1% (w/v) o-Dianisidine Solution: Prepare fresh. Dissolve 10 mg of o-dianisidine dihydrochloride in 1 mL of deionized water. Protect from light.
-
Horseradish Peroxidase (HRP) Solution: Prepare a 200 µg/mL solution of HRP in deionized water.
-
o-Dianisidine-Buffer Mixture: Prepare this mixture within 30 minutes of use. Add 0.1 mL of the 1% o-dianisidine solution to 12 mL of 0.1 M potassium phosphate buffer (pH 6.0). Saturate this mixture with oxygen by bubbling the gas through it for 10 minutes.[5]
-
Enzyme Sample Preparation: Dissolve the glucose oxidase sample in 0.1 M potassium phosphate buffer (pH 6.0) to an estimated concentration that will produce a change in absorbance of 0.02 - 0.06 per minute.[5]
2. Assay Procedure
-
Set the spectrophotometer to a wavelength of 460 nm and equilibrate the temperature to 25°C.
-
Prepare the reaction mixture in a cuvette as follows:
-
2.5 mL of the o-dianisidine-buffer mixture
-
0.3 mL of the 18% β-D-glucose solution
-
0.1 mL of the HRP solution
-
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate and to establish a blank rate.
-
Initiate the reaction by adding 0.1 mL of the appropriately diluted enzyme sample to the cuvette.
-
Immediately mix the contents of the cuvette by inversion and start recording the absorbance at 460 nm for 4-5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₄₆₀/min) from the initial linear portion of the curve.
3. Calculation of Enzyme Activity
One unit of glucose oxidase activity is defined as the amount of enzyme that catalyzes the oxidation of one micromole of o-dianisidine per minute at 25°C and pH 6.0.[5]
The activity can be calculated using the following formula:
Units/mg = (ΔA₄₆₀/min) / (11.3 x mg of enzyme/mL of reaction mixture)[5]
Where:
-
ΔA₄₆₀/min is the change in absorbance at 460 nm per minute.
-
11.3 is the millimolar extinction coefficient for oxidized o-dianisidine.
-
mg of enzyme/mL of reaction mixture is the concentration of the enzyme in the final reaction volume.
Data Presentation
The following table summarizes representative quantitative data for a typical glucose oxidase assay using the described protocol.
| Parameter | Value |
| Wavelength | 460 nm |
| Assay Temperature | 25°C |
| pH | 6.0 |
| Limit of Detection | ~0.05 mU/mL |
| Linear Range | 0.1 - 2.0 mU/mL |
| Intra-assay Precision (CV%) | < 5% |
| Inter-assay Precision (CV%) | < 8% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the glucose oxidase activity assay.
Signaling Pathway
Caption: Enzymatic reaction cascade for the chromogenic glucose oxidase assay.
Applications in Research and Drug Development
The accurate determination of glucose oxidase activity is crucial for various applications in research and drug development.
-
Enzyme Characterization: This assay can be used to determine the kinetic parameters of glucose oxidase, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
-
Inhibitor Screening: In drug development, this assay provides a high-throughput method for screening potential inhibitors of glucose oxidase.
-
Bioprocess Monitoring: The activity of glucose oxidase can be monitored during fermentation and purification processes to optimize production.
-
Quality Control: This assay is essential for the quality control of commercial glucose oxidase preparations and for diagnostic kits that utilize this enzyme.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions. |
| Incorrect pH | Verify the pH of the buffer. | |
| Substrate degradation | Prepare fresh glucose and o-dianisidine solutions. | |
| High background | Contaminated reagents | Use high-purity water and reagents. |
| Light exposure | Protect the o-dianisidine solution from light. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Perform the assay at the recommended temperature and pH. |
This application note provides a comprehensive protocol for the determination of glucose oxidase activity using a chromogenic assay. The method is sensitive, reliable, and adaptable for various research and development applications.
References
Application Notes and Protocols for In Vitro Detection of Reactive Oxygen Species using DCFH-DA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in biological systems. At low to moderate concentrations, they function as critical signaling molecules involved in various cellular processes. However, elevated levels of ROS can lead to oxidative stress, a deleterious process that can damage cell structures, including lipids, proteins, and DNA.[1][2][3][4] This imbalance is implicated in the pathogenesis of numerous diseases, such as cancer, neurodegenerative disorders, and atherosclerosis.[1][5] Therefore, the accurate in vitro detection and quantification of ROS are crucial for research in these areas.
One of the most widely used methods for measuring cellular ROS is the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1][6] DCFH-DA is a cell-permeable, non-fluorescent molecule. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then trapped within the cell.[5][7] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected using various fluorescence-based platforms.[4][5][7]
Mechanism of Action
The detection of ROS by DCFH-DA is a two-step process. First, the non-polar, non-fluorescent DCFH-DA readily diffuses across the cell membrane. Inside the cell, intracellular esterases cleave the acetate groups, converting DCFH-DA into the polar, non-fluorescent DCFH. This polar nature of DCFH prevents it from leaking out of the cell. Subsequently, in the presence of various reactive oxygen species, DCFH is oxidized to DCF, a highly fluorescent compound. The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[5][7]
It is important to note that while DCFH-DA is a widely used ROS indicator, it is not specific to a single type of ROS. It can be oxidized by a variety of species, including hydroxyl radicals, peroxyl radicals, and peroxynitrite.[6][8] Its reaction with hydrogen peroxide (H₂O₂) is often indirect and can be facilitated by cellular peroxidases or transition metals.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of DCFH-DA in ROS detection.
| Parameter | Value | Reference |
| Excitation Wavelength (max) | ~485 nm | [5][9] |
| Emission Wavelength (max) | ~535 nm | [5][9] |
| Recommended Working Concentration | 10 - 25 µM | [6][10] |
| Incubation Time | 30 minutes | [5][6][9] |
| Incubation Temperature | 37 °C | [5][6][9] |
Experimental Protocols
Protocol 1: In Vitro ROS Detection in Adherent Cells using Fluorescence Microscopy
This protocol details the steps for visualizing ROS production in adherent cells.
Materials:
-
Adherent cells cultured in a multi-well plate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
ROS-inducing agent (e.g., Tert-Butyl hydroperoxide - TBHP) as a positive control
-
Fluorescence microscope with appropriate filters for FITC/GFP (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Seed adherent cells in a suitable multi-well plate (e.g., 24- or 96-well) and culture until they reach the desired confluency.
-
Optional: Treat cells with the experimental compound or a known ROS inducer (e.g., 250 µM TBHP) for the desired time period to stimulate ROS production.[5] Include an untreated control group.
-
Prepare a fresh working solution of DCFH-DA in pre-warmed serum-free cell culture medium or PBS at a final concentration of 10-25 µM. Protect the solution from light.
-
Remove the culture medium from the cells and wash them once with warm PBS.[5]
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[5][9]
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.[9]
-
Add fresh, pre-warmed PBS or cell culture medium to the wells.
-
Immediately visualize the cells under a fluorescence microscope. Green fluorescence indicates the presence of ROS.
Protocol 2: In Vitro ROS Quantification in Suspension or Adherent Cells using a Microplate Reader
This protocol provides a method for quantifying total ROS levels in a cell population.
Materials:
-
Suspension or adherent cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
ROS-inducing agent (e.g., Tert-Butyl hydroperoxide - TBHP) as a positive control
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm
Procedure:
-
Prepare cells for the assay. For adherent cells, seed them in a black, clear-bottom 96-well plate and culture to the desired confluency. For suspension cells, adjust the cell density to the desired concentration.
-
Optional: Treat cells with the experimental compound or a known ROS inducer (e.g., 250 µM TBHP) for the desired time. Include an untreated control.
-
Prepare a fresh working solution of DCFH-DA in pre-warmed serum-free cell culture medium or PBS at a final concentration of 10-25 µM. Protect from light.
-
For adherent cells, remove the culture medium and wash once with warm PBS. For suspension cells, centrifuge to pellet the cells, remove the supernatant, and resuspend in warm PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.[5]
-
Remove the DCFH-DA solution. For adherent cells, wash twice with warm PBS. For suspension cells, centrifuge, remove the supernatant, and resuspend in PBS.
-
Transfer the cell suspension to the wells of the black, clear-bottom 96-well plate. For adherent cells, add fresh PBS or medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission to ~535 nm.[5]
-
The fluorescence intensity is proportional to the amount of ROS. Data can be expressed as a fold change relative to the untreated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cellular ROS Generation and DCFH-DA Detection Pathway.
Caption: Experimental Workflow for In Vitro ROS Detection.
References
- 1. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-management.mq.edu.au [research-management.mq.edu.au]
- 4. bmglabtech.com [bmglabtech.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. An Overview on Assay Methods to Quantify ROS and Enzymatic Antioxidants in Erythrocytes and Spermatozoa of Small Domestic Ruminants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Ki-67 Assays
Authored for: Researchers, scientists, and drug development professionals.
Introduction
The Ki-67 protein is a nuclear antigen ubiquitously expressed in proliferating cells during the active phases of the cell cycle (G1, S, G2, and mitosis), but is conspicuously absent in quiescent (G0) cells.[1] This distinct expression pattern has established Ki-67 as a critical biomarker for assessing the growth fraction of cell populations. In oncology, the Ki-67 labeling index is a valuable prognostic and predictive tool, often correlating with the clinical course of various cancers.[2][3]
These application notes provide detailed protocols for the quantitative assessment of Ki-67 expression using two common laboratory techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Flow Cytometry. The generation of a standard curve is central to both methods, enabling the transition from a qualitative or semi-quantitative measure to a robust quantitative analysis of this key proliferation marker.
Quantitative Data Summary
The following table summarizes typical Ki-67 expression levels in commonly used cancer cell lines. These values can serve as a reference for expected results and for the selection of appropriate positive and negative controls in your experiments.
| Cell Line | Cancer Type | Typical Ki-67 Expression (% Positive Cells) |
| HeLa | Cervical Cancer | >95% |
| MCF-7 | Breast Cancer | 30-50% |
| Jurkat | T-cell Leukemia | >90% |
| A549 | Lung Carcinoma | 40-60% |
| PC-3 | Prostate Cancer | 70-80% |
| U-87 MG | Glioblastoma | 60-75% |
Note: Ki-67 expression can vary based on cell culture conditions, passage number, and confluency. The values presented are approximate and should be confirmed in your own experimental setup.
Experimental Protocols
Quantitative Ki-67 ELISA Protocol
This protocol describes the quantification of human Ki-67 in cell lysates using a sandwich ELISA format with a recombinant Ki-67 protein standard.
Materials:
-
Human Ki-67 ELISA Kit (containing pre-coated 96-well plate, detection antibody, HRP conjugate, wash buffer, and substrate)
-
Recombinant Human Ki-67 Protein Standard
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and sterile tips
-
Microcentrifuge tubes
Protocol:
-
Sample Preparation (Cell Lysates):
-
Culture cells to the desired density and apply experimental treatment.
-
For adherent cells, wash with ice-cold PBS, then detach using a cell scraper. For suspension cells, pellet by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Cell Lysis Buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. The lysate is now ready for use or can be stored at -80°C.
-
-
Standard Curve Preparation:
-
Reconstitute the lyophilized recombinant Ki-67 standard with the provided diluent to create a stock solution (e.g., 20 ng/mL).[1][4]
-
Perform a 2-fold serial dilution of the stock solution to generate a standard curve ranging from 20 ng/mL down to 0.312 ng/mL.[1][4] Use the standard diluent as the zero standard (0 ng/mL).
-
-
ELISA Procedure:
-
Bring all reagents to room temperature before use.
-
Add 100 µL of each standard and sample to the appropriate wells of the pre-coated 96-well plate.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate for 2 hours at 37°C.[5]
-
Aspirate the liquid from each well and wash 3 times with 1X Wash Buffer.
-
Add 100 µL of HRP-conjugate to each well.
-
Cover the plate and incubate for 1 hour at 37°C.[5]
-
Aspirate and wash the wells 5 times with 1X Wash Buffer.
-
Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Subtract the mean absorbance of the zero standard from all other readings.
-
Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
-
Interpolate the concentration of Ki-67 in the samples from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the final concentration of Ki-67 in the original cell lysate.
-
Quantitative Ki-67 Flow Cytometry Protocol
This protocol details the intracellular staining of Ki-67 for quantitative analysis using a flow cytometer. A standard curve can be generated using calibration beads with a known number of antibody binding sites to convert Mean Fluorescence Intensity (MFI) to the number of Ki-67 molecules per cell.
Materials:
-
Fluorochrome-conjugated anti-human Ki-67 antibody
-
Isotype control antibody
-
Calibration beads for antibody quantification (e.g., Quantum™ Simply Cellular® beads)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% saponin in PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest 1-5 x 10^6 cells per sample and transfer to a flow cytometry tube.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash twice with Flow Cytometry Staining Buffer.
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
-
Standard Curve Preparation with Calibration Beads:
-
Follow the manufacturer's instructions for the calibration beads. This typically involves labeling the different bead populations with a saturating concentration of the same fluorochrome-conjugated anti-Ki-67 antibody used for the cell samples.
-
One bead population is left unstained to serve as the negative control.
-
After staining and washing, resuspend the beads in Flow Cytometry Staining Buffer.
-
-
Intracellular Staining:
-
While the cells are in the Permeabilization Buffer, add the pre-titrated amount of fluorochrome-conjugated anti-Ki-67 antibody or the corresponding isotype control.
-
Vortex gently and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
-
Flow Cytometry Analysis:
-
First, run the calibration beads on the flow cytometer to generate a standard curve. Acquire data for each bead population and record the MFI for each.
-
Create a standard curve by plotting the known antibody binding capacity of each bead population against its measured MFI.
-
Run the stained cell samples on the flow cytometer, ensuring to collect a sufficient number of events (e.g., 10,000-20,000).
-
Gate on the cell population of interest and determine the MFI of the Ki-67 positive population.
-
-
Data Analysis:
-
Subtract the MFI of the isotype control from the MFI of the Ki-67 stained samples.
-
Use the standard curve generated from the calibration beads to convert the MFI of your cell samples into the absolute number of Ki-67 molecules per cell.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Troubleshooting & Optimization
How to optimize DA-67 assay conditions
Disclaimer: Publicly available information on a specific assay designated "DA-67" is limited, suggesting it may be a highly specialized, proprietary, or internal method. The following troubleshooting guide and FAQs are based on general principles applicable to common assay types (e.g., immunoassays, cell-based assays) and may require adaptation to your specific protocol. For definitive guidance, please consult the assay manufacturer's documentation or your institution's standard operating procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
Without specific public data on a "this compound assay," we can infer it may fall into a common category of biological assays. For instance, if it is an immunoassay like an ELISA (Enzyme-Linked Immunosorbent Assay), the principle involves using antibodies to detect and quantify a specific antigen. If it is a cell-based assay, it likely measures a cellular response to a stimulus. The exact principle is critical for troubleshooting, and you should refer to your specific protocol for this information.
Q2: What are the critical reagents and components for the this compound assay?
Key components for most biological assays include:
-
Specific Antibodies or Probes: These are crucial for the detection of the target molecule.
-
Substrates and Buffers: The chemical environment is vital for the reaction; pH, ionic strength, and the presence of detergents can significantly impact results.
-
Positive and Negative Controls: These are essential for validating the assay's performance and ensuring the results are reliable.
-
Detection System: This could involve enzymes, fluorophores, or other reporters that generate a measurable signal.
Q3: How can I improve the signal-to-noise ratio in my this compound assay?
A low signal-to-noise ratio can be caused by high background or low signal. To address this:
-
Optimize Antibody/Reagent Concentrations: Titrate your primary and secondary antibodies (if applicable) to find the optimal concentration that maximizes signal without increasing background.
-
Washing Steps: Increase the number or duration of wash steps to remove non-specifically bound reagents. Ensure the wash buffer is appropriate for your assay.
-
Blocking: Ensure your blocking buffer is effective. You may need to test different blocking agents (e.g., BSA, non-fat milk, commercial blockers).
-
Incubation Times and Temperatures: Optimize incubation times and temperatures for each step to ensure complete binding and reaction without increasing background noise.
Troubleshooting Guide
This guide addresses common issues encountered during assay development and execution.
| Problem | Potential Cause | Recommended Solution |
| High Background | 1. Insufficient Blocking: The blocking step may not be effectively preventing non-specific binding. 2. Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive. 3. Inadequate Washing: Wash steps may not be sufficient to remove unbound antibodies. 4. Contaminated Reagents: Buffers or other reagents may be contaminated. | 1. Optimize Blocking: Test different blocking buffers (e.g., 1-5% BSA, non-fat dry milk, or a commercial blocking solution) and optimize the incubation time and temperature. 2. Titrate Antibodies: Perform a titration experiment to determine the optimal antibody concentrations. 3. Improve Washing: Increase the number of wash cycles and the volume of wash buffer used. Ensure thorough aspiration of wells between washes. 4. Use Fresh Reagents: Prepare fresh buffers and reagents for each experiment. |
| Low or No Signal | 1. Inactive Reagent: A critical reagent, such as an enzyme or substrate, may have lost activity. 2. Incorrect Antibody: The primary antibody may not recognize the target antigen. 3. Suboptimal Incubation Conditions: Incubation times or temperatures may be too short or outside the optimal range. 4. Missing Component: A key reagent may have been omitted from the assay. | 1. Check Reagent Activity: Test the activity of enzymes and the integrity of other critical reagents. Use fresh reagents if necessary. 2. Verify Antibody Specificity: Confirm that the primary antibody is correct for the target and is from a reliable source. 3. Optimize Incubation: Increase incubation times or adjust temperatures according to the manufacturer's protocol or through optimization experiments. 4. Review Protocol: Carefully review the experimental protocol to ensure all steps were performed correctly and all reagents were added. |
| High Variability (High %CV) | 1. Pipetting Errors: Inconsistent pipetting technique can introduce significant variability. 2. Inconsistent Washing: Uneven washing across the plate can lead to variable background. 3. Temperature Gradients: Temperature differences across the incubation plate can affect reaction rates. 4. Edge Effects: Wells on the edge of the plate may behave differently than interior wells. | 1. Improve Pipetting Technique: Use calibrated pipettes and ensure consistent technique for all additions. 2. Standardize Washing: Use an automated plate washer if available, or ensure manual washing is performed consistently for all wells. 3. Ensure Uniform Temperature: Incubate plates in a temperature-controlled environment and allow them to equilibrate to room temperature before adding reagents. 4. Mitigate Edge Effects: Avoid using the outermost wells of the plate for critical samples, or fill them with a blank solution. |
Experimental Protocols & Workflows
General Assay Optimization Workflow
The following diagram illustrates a logical workflow for optimizing a generic biological assay.
Caption: A typical workflow for optimizing a biological assay.
Hypothetical Signaling Pathway Investigation
If the this compound assay is used to investigate a cellular signaling pathway, understanding the pathway is key to interpreting the results. Below is a generic representation of a kinase cascade.
Caption: A simplified diagram of a kinase signaling pathway.
Technical Support Center: DA-67 Assays
Disclaimer: The term "DA-67 assay" is not a standard term in scientific literature. Based on the context of researchers, scientists, and drug development professionals, it is highly probable that this is a typographical error for Ki-67 assays . Ki-67 is a critical protein marker for cellular proliferation, and its detection is a routine and vital assay in cancer research and drug development. This guide will focus on troubleshooting Ki-67 assays, primarily using immunohistochemistry (IHC), the most common detection method. A brief section on general chromogenic assay interferences is also included to address the possibility of "this compound" referring to a specific, albeit less common, chromogenic reagent.
Frequently Asked Questions (FAQs) - Ki-67 Assays
Q1: What is the principle of a Ki-67 assay?
A Ki-67 assay is designed to detect the Ki-67 protein, a marker strictly associated with cell proliferation. The protein is present during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0 phase).[1][2] Therefore, detecting Ki-67 allows researchers to determine the "growth fraction" of a cell population, which is crucial for assessing the aggressiveness of tumors and their potential response to anti-proliferative therapies.[2] The most common method for Ki-67 detection is immunohistochemistry (IHC), where a specific primary antibody binds to the Ki-67 protein in tissue samples, and a secondary antibody with a detection system visualizes the location and quantity of the protein.
Q2: Why is my Ki-67 staining showing no signal?
There are several potential reasons for a complete lack of signal in your Ki-67 IHC experiment. These can be broadly categorized into issues with the reagents, the protocol, or the tissue sample itself.
-
Antibody Issues: The primary antibody may be inactive, used at too low a concentration, or from a non-validated source. Always use antibodies validated for the specific application (IHC) and species you are working with.
-
Protocol Errors: Critical steps like antigen retrieval might be insufficient or omitted. Over-fixation of the tissue can mask the epitope, preventing antibody binding.[3] Ensure all incubation times and washing steps are performed correctly.
-
Tissue Sample Problems: The tissue may have been improperly fixed or processed, leading to degradation of the Ki-67 protein. Additionally, if the tissue truly has a very low proliferation rate, the signal may be genuinely absent.
-
Reagent Failure: One of the detection reagents (e.g., secondary antibody, enzyme substrate) may have expired or been stored improperly.
Q3: I am seeing high background staining in my Ki-67 assay. What are the common causes?
High background staining can obscure the specific signal and make interpretation difficult. Common causes include:
-
Excessive Antibody Concentration: Both primary and secondary antibody concentrations that are too high can lead to non-specific binding.
-
Inadequate Blocking: Insufficient blocking of non-specific sites can cause antibodies to bind to other proteins or cellular components. Using a blocking serum from the same species as the secondary antibody is recommended.
-
Endogenous Enzyme Activity: If using an enzyme-based detection system (like HRP or AP), endogenous peroxidases or phosphatases in the tissue can produce a false-positive signal. It is crucial to include a quenching step (e.g., with hydrogen peroxide for HRP) in your protocol.
-
Drying of the Tissue Section: Allowing the tissue section to dry out at any point during the staining process can cause high background.[4]
-
Over-development of the Chromogen: Incubating the chromogen for too long can lead to a non-specific precipitate.
Q4: My Ki-67 staining is localized to the cytoplasm, not the nucleus. Is this correct?
No, this is an artifact. The Ki-67 protein is located in the cell nucleus.[3] Cytoplasmic staining is considered non-specific and should not be included in the analysis.[5] This incorrect localization can result from issues with cell membrane permeabilization (if it's excessive) or from the primary antibody cross-reacting with cytoplasmic proteins. Ensure your permeabilization step (e.g., with Triton X-100) is optimized.[3]
Troubleshooting Guide for Ki-67 IHC Assays
This guide addresses common problems encountered during Ki-67 immunohistochemistry and provides systematic steps for their resolution.
| Problem | Potential Cause | Recommended Solution |
| No Staining | Inactive primary antibody. | Use a new, validated antibody. Check the expiration date and storage conditions. |
| Insufficient antigen retrieval. | Optimize the heat-induced epitope retrieval (HIER) method, including the buffer type (e.g., citrate pH 6.0), temperature, and duration.[3] | |
| Over-fixation of tissue. | While difficult to reverse, try extending the antigen retrieval time. For future samples, ensure fixation time is standardized (e.g., 18-24 hours in 10% neutral buffered formalin).[3] | |
| Incorrect antibody dilution. | Perform a dilution series to find the optimal antibody concentration. | |
| Weak Staining | Suboptimal antibody incubation time or temperature. | Increase the incubation time (e.g., overnight at 4°C) or try room temperature for a shorter period. |
| Reagents are not at room temperature before use. | Allow all reagents to equilibrate to room temperature before application to the slides. | |
| Tissue sections are too thin. | Cut sections at the recommended thickness (typically 4-5 µm). | |
| High Background | Primary antibody concentration is too high. | Decrease the primary antibody concentration. |
| Incomplete blocking of non-specific binding. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA or normal serum). | |
| Endogenous peroxidase/phosphatase activity. | Ensure the endogenous enzyme blocking step is included and effective. | |
| Sections dried out during the procedure. | Keep slides in a humidified chamber and do not allow them to dry.[4] | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a secondary antibody that is specific for the primary antibody's host species. Adsorbed secondary antibodies are recommended. |
| Hydrophobic interactions of the antibody. | Add a detergent like Tween-20 to the wash buffers. | |
| Edge effect (strong staining on the edges of the section). | This is often due to under-fixation. Ensure the entire tissue block is properly fixed.[3] |
Experimental Protocols
Standard Protocol for Ki-67 Immunohistochemistry on Paraffin-Embedded Sections
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and antigen retrieval conditions is essential for each new antibody, tissue type, and fixation method.
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 2 changes, 3 minutes each. d. Immerse in 70% Ethanol: 2 changes, 3 minutes each. e. Rinse in deionized water.
2. Antigen Retrieval: a. Submerge slides in a container with a retrieval solution (e.g., Citrate Buffer, pH 6.0). b. Heat the solution to 95-100°C and maintain for 20-30 minutes. Do not allow it to boil. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides in a wash buffer (e.g., PBS).
3. Peroxidase Block (for HRP detection): a. Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity. b. Rinse with wash buffer.
4. Blocking: a. Incubate sections with a blocking solution (e.g., 5% Normal Goat Serum in PBS) for 30-60 minutes in a humidified chamber.
5. Primary Antibody Incubation: a. Dilute the Ki-67 primary antibody (e.g., clone MIB-1) to its optimal concentration in an antibody diluent. b. Apply the diluted antibody to the sections and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation: a. Rinse slides with wash buffer. b. Apply a biotinylated or polymer-based HRP-conjugated secondary antibody. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.
7. Detection: a. Rinse slides with wash buffer. b. Prepare and apply the detection reagent (e.g., Streptavidin-HRP for biotin-based systems, or the polymer reagent). c. Incubate for 30 minutes at room temperature.
8. Chromogen Application: a. Rinse slides with wash buffer. b. Apply the chromogen substrate (e.g., DAB). c. Monitor the color development under a microscope. d. Immerse slides in deionized water to stop the reaction.
9. Counterstaining: a. Lightly counterstain with Hematoxylin. b. Rinse with water. c. "Blue" the hematoxylin in a suitable buffer or tap water.
10. Dehydration and Mounting: a. Dehydrate the sections through graded alcohols (95%, 100%). b. Clear in Xylene. c. Coverslip with a permanent mounting medium.
| Reagent/Step | Typical Specification |
| Primary Antibody Dilution | 1:100 - 1:500 (must be optimized) |
| Antigen Retrieval Buffer | Citrate Buffer (pH 6.0) or EDTA (pH 9.0) |
| Antigen Retrieval Time | 20-30 minutes at 95-100°C |
| Primary Antibody Incubation | 1 hour at RT or overnight at 4°C |
| Secondary Antibody | HRP-conjugated polymer or biotinylated secondary |
| Chromogen | DAB (Diaminobenzidine) |
| Counterstain | Hematoxylin |
Visualizations
Ki-67 Expression Throughout the Cell Cycle
The following diagram illustrates the expression pattern of the Ki-67 protein during the different phases of the cell cycle.
Caption: Ki-67 protein is absent in the G0 (resting) phase but is expressed throughout the active phases (G1, S, G2, M) of the cell cycle.
Troubleshooting Workflow for Ki-67 IHC
This flowchart provides a logical sequence of steps to diagnose and resolve common issues in Ki-67 immunohistochemistry.
Caption: A logical workflow to troubleshoot common problems in Ki-67 IHC assays, from no signal to high background.
Note on General Chromogenic Assay Interferences
If "this compound" refers to a specific chromogenic reagent, general principles of interference for colorimetric assays would apply. These assays rely on an enzyme-substrate reaction to produce a colored product.
Common Interferences:
-
Endogenous Enzymes: As with IHC, native enzymes in the sample can react with the substrate, leading to false positives.
-
Reducing/Oxidizing Agents: Compounds in the sample or buffers that can reduce or oxidize the chromogen can interfere with color development.
-
High Concentrations of Protein: Very high protein concentrations in a sample can sometimes inhibit enzyme activity through non-specific interactions.
-
Presence of Chelating Agents: Reagents like EDTA can chelate metal ions that may be necessary cofactors for the enzyme, thus inhibiting the reaction.
-
pH and Temperature: The enzyme's activity is highly dependent on pH and temperature. Incorrect buffer pH or assay temperature will lead to suboptimal results.
Troubleshooting these issues involves running appropriate controls, such as a "sample blank" (sample without the enzyme or substrate) to check for interfering colors or reactions from the sample itself.
References
- 1. Ki67 - an established marker for labelling proliferating cells: Novus Biologicals [novusbio.com]
- 2. What are Proliferation marker protein Ki-67 expression inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ki67 (MKI67) | Abcam [abcam.co.jp]
- 4. youtube.com [youtube.com]
- 5. KI67 immunohistochemistry [bio-protocol.org]
Technical Support Center: Troubleshooting High Background Issues with DA-67
Disclaimer: The compound "DA-67" is not widely identified in publicly available scientific literature as a standard reagent. This guide provides general troubleshooting advice for high background issues commonly encountered with fluorescent probes, antibodies, and similar reagents in biological research. The principles and protocols outlined here are based on established laboratory practices and are intended to be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background when using a new fluorescent reagent like this compound?
High background with a new reagent can stem from several factors, broadly categorized as issues with the reagent itself, the experimental protocol, or the sample. The most frequent culprits include suboptimal reagent concentration, insufficient blocking, inadequate washing, or inherent autofluorescence in the sample.
Q2: How can I determine if the high background is specific to this compound or a general issue with my experiment?
To isolate the source of the high background, it is crucial to run proper controls. A "secondary antibody only" or "probe only" control (if applicable) can help determine if the secondary detection reagents are binding non-specifically.[1] A "no primary antibody/probe" control is also essential. Additionally, examining an unstained sample under the same imaging conditions will reveal the level of endogenous autofluorescence.[2]
Q3: Can the type of membrane or slide I'm using contribute to high background?
Yes, the choice of solid support can influence background levels. For instance, in Western blotting, nitrocellulose membranes may sometimes yield lower background compared to PVDF membranes.[3][4] For immunofluorescence, some glass slides may have higher inherent fluorescence than others. It's recommended to test different surfaces if you consistently experience high background.
Troubleshooting Guide: High Background
High background can obscure specific signals and make data interpretation challenging. This guide provides a systematic approach to identifying and resolving common causes of high background noise in experiments utilizing reagents like this compound.
Problem: Uniformly High Background Across the Entire Sample
This is often indicative of issues with blocking, washing, or antibody/probe concentrations.
| Potential Cause | Recommended Solution | Quantitative Recommendations |
| Antibody/Probe Concentration Too High | Titrate the primary and/or secondary antibody (or fluorescent probe) to find the optimal concentration that maximizes signal-to-noise ratio. | Primary Antibody: Test a range from 1:100 to 1:2000. Secondary Antibody: Test a range from 1:500 to 1:10,000. |
| Insufficient Blocking | Increase the concentration of the blocking agent, the blocking time, or the temperature. Consider switching to a different blocking agent (e.g., BSA instead of non-fat milk for phosphoprotein detection).[1][4] | Blocking Time: Increase from 1 hour at room temperature to overnight at 4°C. Blocking Agent Concentration: Increase from 5% to 7% non-fat milk or BSA. |
| Inadequate Washing | Increase the number and/or duration of wash steps. Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding. | Wash Steps: Increase from 3 to 5 washes. Wash Duration: Increase from 5 minutes to 10-15 minutes per wash. Tween-20 Concentration: 0.05% to 0.1% in wash buffer. |
| Membrane/Slide Dried Out | Ensure the membrane or slide remains hydrated throughout the entire experimental process.[3][4] | N/A |
| Non-specific Binding of Secondary Antibody | Perform a secondary antibody-only control. If high background persists, consider using a pre-adsorbed secondary antibody. | N/A |
Problem: Speckled or Patchy Background
This type of background is often caused by aggregates in the reagents or buffers, or issues with sample preparation.
| Potential Cause | Recommended Solution | Quantitative Recommendations |
| Aggregates in Antibody/Probe Solution | Centrifuge the antibody or probe solution before use to pellet any aggregates. | Centrifuge at >10,000 x g for 10 minutes at 4°C. |
| Contaminated Buffers | Prepare fresh buffers, especially wash and antibody dilution buffers. Filter-sterilize buffers if necessary. Contaminated buffers can sometimes contain bacteria that contribute to background.[5] | N/A |
| Incomplete Dissolving of Blocking Agent | Ensure that powdered blocking agents like non-fat milk or BSA are completely dissolved in the buffer. Filtering the blocking solution can help remove any undissolved particles.[6] | N/A |
| Sample Degradation | Use fresh samples and always include protease and/or phosphatase inhibitors in your lysis buffer.[1] | N/A |
Problem: High Autofluorescence
Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background, especially in fluorescence microscopy.
| Potential Cause | Recommended Solution | Quantitative Recommendations |
| Endogenous Fluorophores | Common sources include NADH, flavins, and collagen.[7] Consider using a commercial autofluorescence quenching kit or treating the sample with reagents like Sodium Borohydride or Sudan Black B. | Sodium Borohydride: 0.1% in PBS. |
| Fixation-Induced Autofluorescence | Some fixatives, like glutaraldehyde, can increase autofluorescence. If possible, switch to a different fixative like paraformaldehyde. | N/A |
| Culture Media Components | Phenol red and riboflavin in cell culture media can be fluorescent.[8] Before imaging, replace the culture medium with a phenol red-free imaging buffer. | N/A |
Experimental Protocols
General Protocol for Immunofluorescence Staining
This protocol provides a general workflow for immunofluorescent staining of cultured cells and can be adapted for use with a primary antibody or a fluorescent probe like this compound.
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Wash the cells briefly with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody / this compound Incubation:
-
Dilute the primary antibody or this compound in the blocking buffer to the predetermined optimal concentration.
-
Incubate the cells with the diluted primary antibody/DA-67 overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 10 minutes each.
-
-
Secondary Antibody Incubation (if required):
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBST for 10 minutes each, protected from light.
-
Perform a final wash with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Visualizations
Caption: A logical workflow for troubleshooting high background issues.
Caption: A standard workflow for an immunofluorescence experiment.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. sinobiological.com [sinobiological.com]
- 4. clyte.tech [clyte.tech]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. microscopyfocus.com [microscopyfocus.com]
- 8. ibidi.com [ibidi.com]
Technical Support Center: Improving the Sensitivity of DA-67 Detection
Disclaimer: The term "DA-67" does not correspond to a known, publicly documented scientific entity. The following technical support guide is a generalized framework based on common challenges and strategies for improving the detection sensitivity of novel small molecules in a research and drug development context. To apply this guidance, substitute "this compound" with the specific properties of your molecule of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the detection sensitivity of novel compounds.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What are the initial steps to consider if I am experiencing low sensitivity in my this compound detection assay? | Begin by verifying the fundamentals of your assay. This includes confirming the integrity and concentration of your this compound standard, checking the expiration dates and proper storage of all reagents, and ensuring that all equipment (e.g., plate readers, mass spectrometers) is calibrated and functioning optimally. It is also crucial to review your protocol for any recent changes that might have impacted the results. |
| 2. How can I improve the signal-to-noise ratio in my fluorescence-based this compound assay? | To enhance the signal-to-noise ratio, consider several approaches. You can try to increase the concentration of the detection antibody or probe, optimize the incubation times and temperatures, or use a brighter fluorophore. Additionally, ensure your wash steps are stringent enough to minimize background signal without removing the specific signal. The use of blocking buffers is also critical to prevent non-specific binding. |
| 3. What are common causes of inconsistent results in this compound detection across different experiments? | Inconsistent results often stem from variability in experimental execution. Key factors to investigate include pipetting accuracy, especially for small volumes, fluctuations in incubation times and temperatures, and lot-to-lot variability of reagents. Maintaining a detailed and consistent experimental protocol is essential for reproducibility. |
| 4. Can the sample matrix interfere with this compound detection? | Yes, the sample matrix (e.g., plasma, serum, cell lysate) can significantly impact detection sensitivity. Components in the matrix can cause signal suppression or enhancement. It is important to perform matrix effect studies by spiking a known concentration of this compound into the matrix and comparing the signal to the same concentration in a clean buffer. If matrix effects are significant, sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. |
Troubleshooting Guides
Issue 1: Weak or No Signal from this compound
| Potential Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh standards and samples. Ensure proper storage conditions (temperature, light protection). |
| Suboptimal Reagent Concentration | Perform a titration of key reagents (e.g., antibodies, enzymes) to find the optimal concentration. |
| Incorrect Filter/Wavelength Settings | Verify that the excitation and emission wavelengths on your instrument are correct for the fluorophore being used. |
| Inefficient Binding | Optimize incubation times and temperatures. Consider using a different blocking buffer to minimize non-specific interactions. |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and/or duration of wash steps. Consider adding a surfactant like Tween-20 to the wash buffer. |
| Non-specific Binding of Detection Reagents | Increase the concentration of the blocking agent or try a different type of blocking buffer (e.g., BSA, non-fat dry milk). |
| Autofluorescence of Sample or Plate | Use plates with low fluorescence background. If the sample is autofluorescent, try a different detection method or a fluorophore with a longer wavelength. |
| Contaminated Reagents | Use fresh, filtered buffers and solutions. |
Experimental Protocols
Protocol 1: Generic ELISA for this compound Detection
-
Coating: Coat a 96-well plate with a capture antibody specific for this compound (or a this compound conjugate) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add your this compound standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a TMB substrate and incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm.
Visualizing Experimental Workflow and Logic
To aid in troubleshooting and understanding the experimental process, the following diagrams illustrate a generic troubleshooting workflow and a typical ELISA workflow.
Caption: A logical workflow for troubleshooting low detection sensitivity.
Caption: A standard workflow for an indirect ELISA.
DA-67 reagent stability and storage issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the DA-67 reagent. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a water-soluble chromogenic reagent. Its principal use is in the quantitative determination of hydrogen peroxide (H₂O₂) in biological samples through a peroxidase-catalyzed reaction.[1][2] This reaction yields a colored product that can be measured spectrophotometrically.
Q2: What are the recommended storage conditions for this compound reagent?
To ensure stability and prevent degradation, this compound should be stored at 2-10°C in a tightly sealed container, protected from light and moisture.[2] It is supplied as pale blue crystals and should be kept in a dry, cool, and well-ventilated area.
Q3: What is the chemical nature of this compound?
This compound is the sodium salt of Glycine, N-[[3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]carbonyl]-. Its molecular formula is C₁₉H₂₁N₄NaO₃S. This structure is based on a phenothiazine core, similar to methylene blue, which suggests a potential sensitivity to light.
Troubleshooting Guide
This guide addresses common problems that may arise when using the this compound reagent in hydrogen peroxide assays.
Issue 1: No or Low Color Development
Possible Causes:
-
Inactive Peroxidase Enzyme: The horseradish peroxidase (HRP) or other peroxidase used may have lost activity due to improper storage or handling.
-
Degraded this compound Reagent: The this compound reagent may have degraded due to exposure to light, moisture, or improper storage temperatures.
-
Incorrect Reagent Concentration: The concentrations of this compound, peroxidase, or hydrogen peroxide in the reaction mixture may be suboptimal.
-
Suboptimal pH: The reaction buffer may not be at the optimal pH for the peroxidase enzyme.
-
Presence of Inhibitors: The sample may contain substances that inhibit the peroxidase enzyme.
Solutions:
-
Verify Enzyme Activity: Use a positive control with a known concentration of hydrogen peroxide to confirm the activity of the peroxidase.
-
Proper Reagent Handling: Prepare this compound solutions fresh for each experiment. Store the stock solution in an amber tube or a tube wrapped in aluminum foil to protect it from light.
-
Optimize Concentrations: Titrate the concentrations of this compound and peroxidase to determine the optimal conditions for your specific assay.
-
Check Buffer pH: Ensure the reaction buffer pH is within the optimal range for the peroxidase being used (typically pH 6.0-7.5 for HRP).
-
Sample Dilution: If inhibitors are suspected, try diluting the sample.
Issue 2: High Background Signal
Possible Causes:
-
Contamination of Reagents: Reagents, especially the buffer or water, may be contaminated with trace amounts of hydrogen peroxide or other oxidizing agents.
-
Spontaneous Oxidation of this compound: Prolonged incubation times or exposure to light can lead to the non-enzymatic oxidation of this compound.
-
Autoxidation of Sample Components: Some components in the sample may generate hydrogen peroxide over time.
Solutions:
-
Use High-Purity Reagents: Use fresh, high-purity water and buffer components for all solutions.
-
Minimize Light Exposure: Perform the assay in a low-light environment and use opaque microplates.
-
Optimize Incubation Time: Determine the shortest incubation time that provides a stable and reproducible signal.
-
Include a "No Peroxidase" Control: Run a control reaction without the peroxidase enzyme to measure the extent of non-enzymatic color development.
Issue 3: Inconsistent or Irreproducible Results
Possible Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of reagents or samples.
-
Temperature Fluctuations: Variations in incubation temperature can affect the rate of the enzymatic reaction.
-
Precipitation of this compound: The reagent may precipitate if the solution is too concentrated or if stored improperly.
-
Reagent Instability After Reconstitution: The stability of the reconstituted this compound solution may be limited.
Solutions:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous samples.
-
Maintain Consistent Temperature: Use a temperature-controlled incubator or water bath for the reaction.
-
Ensure Complete Dissolution: Make sure the this compound is completely dissolved in the buffer before use. If precipitation occurs, warm the solution gently.
-
Prepare Fresh Solutions: Prepare working solutions of this compound and peroxidase fresh from stock solutions for each experiment.
Data Presentation
Table 1: General Stability of Peroxidase Substrates Under Various Conditions
(Note: This table provides generalized data for peroxidase substrates as specific stability data for this compound is not publicly available.)
| Condition | Effect on Stability | Recommendation |
| Temperature | Increased temperature accelerates degradation. | Store stock solutions at 2-10°C. Avoid repeated freeze-thaw cycles. |
| Light | Phenothiazine-based dyes are often light-sensitive, leading to auto-oxidation and high background. | Protect solutions from light by using amber vials or wrapping tubes in foil. |
| pH | Stability is pH-dependent. Extreme pH values can cause hydrolysis or degradation. | Maintain the pH of the stock solution within the recommended range (typically near neutral). |
| Contaminants | Oxidizing agents or microbial contamination can degrade the reagent. | Use sterile, high-purity water and reagents. Store solutions under sterile conditions if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-purity water or a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at 4°C, protected from light. For long-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Hydrogen Peroxide Assay
-
Prepare a fresh working solution of this compound by diluting the stock solution in the assay buffer. A typical final concentration ranges from 0.1 to 1 mM.
-
Prepare a working solution of horseradish peroxidase (HRP) in the assay buffer. A typical final concentration is 1-5 U/mL.
-
In a 96-well microplate, add your samples and hydrogen peroxide standards.
-
Add the HRP working solution to each well.
-
Initiate the reaction by adding the this compound working solution to each well.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (the exact wavelength for the this compound reaction product should be determined experimentally, but is likely in the 600-700 nm range for methylene blue-like compounds).
-
Generate a standard curve using the hydrogen peroxide standards and determine the concentration of H₂O₂ in your samples.
Visualizations
Caption: Experimental workflow for the this compound based hydrogen peroxide assay.
Caption: Generalized signaling pathway for peroxidase-based colorimetric detection.
References
Technical Support Center: DA-67 Color Development
Welcome to the technical support center for DA-67, a highly sensitive, water-soluble coloring reagent for the determination of hydrogen peroxide in the presence of peroxidase (POD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chromogenic substrate used for the quantitative determination of hydrogen peroxide (H₂O₂) in various samples. It is particularly useful in enzyme-linked immunosorbent assays (ELISAs) and other assays where H₂O₂ is generated as a product of an enzymatic reaction. In the presence of peroxidase, this compound is oxidized by H₂O₂, resulting in a colored product that can be quantified spectrophotometrically.
Q2: What is the chemical nature of this compound?
This compound is identified by the CAS number 115871-18-6 and has the molecular formula C₁₉H₂₁N₄NaO₃S. Its chemical name is 10-(Carboxymethylaminocarbonyl)-3,7-bis(dimethylamino)phenothiazine sodium salt. It is supplied as pale blue crystals that are soluble in water.[1]
Q3: What is the principle of the color development reaction with this compound?
The color development is based on an enzymatic reaction. In the presence of peroxidase (such as horseradish peroxidase, HRP), this compound is oxidized by hydrogen peroxide. This oxidation process leads to the formation of a colored product. The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide in the sample.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak color development | Inactive peroxidase enzyme | Ensure the peroxidase enzyme is active and has been stored correctly. Prepare a fresh enzyme solution. |
| Degraded this compound reagent | This compound should be stored at 2-10°C and protected from light.[1] Prepare a fresh working solution from a new vial if degradation is suspected. | |
| Incorrect buffer pH | The optimal pH for peroxidase activity is crucial. Most HRP-based assays perform optimally in a slightly acidic to neutral pH range (typically pH 6.0-7.5). Verify the pH of your buffer. | |
| Presence of inhibitors | Certain compounds, such as sodium azide, can inhibit peroxidase activity. Ensure your buffers and sample preparation reagents do not contain known inhibitors. | |
| Insufficient incubation time or temperature | Optimize the incubation time and temperature for your specific assay. Typical incubations are at room temperature for 15-30 minutes. | |
| High background color | Contamination of reagents with H₂O₂ or peroxidases | Use fresh, high-purity water and reagents. Autoclave buffers where possible. |
| Spontaneous oxidation of this compound | Protect the this compound solution from light and use it within its recommended working time. Prepare the final reaction mixture immediately before use. | |
| High concentration of peroxidase or this compound | Optimize the concentrations of both the peroxidase and this compound to reduce background signal while maintaining sensitivity. | |
| Inconsistent results between wells/samples | Pipetting errors | Ensure accurate and consistent pipetting of all reagents and samples. Use calibrated pipettes. |
| Uneven temperature across the plate | Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate near drafts or on a cold surface. | |
| Sample matrix effects | Components in the sample matrix may interfere with the reaction. Prepare a standard curve in a similar matrix to your samples or perform sample dilution and re-test. |
Experimental Protocols
General Protocol for Hydrogen Peroxide Determination using this compound
This protocol provides a general guideline. Optimal conditions, such as reagent concentrations and incubation times, should be determined for your specific application.
Materials:
-
This compound Reagent
-
Peroxidase (e.g., Horseradish Peroxidase - HRP)
-
Hydrogen Peroxide (as a standard)
-
Assay Buffer (e.g., 0.1 M Phosphate-Citrate Buffer, pH 6.0)
-
Microplate reader
-
96-well microplate
Procedure:
-
Preparation of Reagents:
-
This compound Solution: Prepare a stock solution of this compound in deionized water. The final working concentration will need to be optimized but a starting point of 1-5 mM can be tested. Protect this solution from light.
-
Peroxidase Solution: Prepare a working solution of HRP in the assay buffer. The optimal concentration will depend on the assay format and should be determined experimentally.
-
Hydrogen Peroxide Standards: Prepare a series of H₂O₂ standards by diluting a concentrated stock solution in the assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add your sample or H₂O₂ standard.
-
Add the peroxidase solution to each well.
-
To initiate the reaction, add the this compound working solution to each well.
-
Incubate the plate at room temperature, protected from light, for a predetermined time (e.g., 15-30 minutes).
-
Measure the absorbance of the colored product at or near 660 nm.[2] A secondary wavelength, such as 750 nm, can be used for background correction.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (a well containing all reagents except H₂O₂) from all readings.
-
Create a standard curve by plotting the absorbance values of the H₂O₂ standards against their known concentrations.
-
Determine the concentration of H₂O₂ in your samples by interpolating their absorbance values on the standard curve.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 115871-18-6 | [1] |
| Molecular Formula | C₁₉H₂₁N₄NaO₃S | [1] |
| Molecular Weight | 408.45 g/mol | [1] |
| Appearance | Pale blue crystals | [1] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | 2-10°C | [1] |
| Absorbance Maximum (Oxidized Product) | ~660 nm | [2] |
Visualizations
Signaling Pathway of this compound Color Development
Caption: Peroxidase-catalyzed oxidation of this compound by hydrogen peroxide.
Experimental Workflow for H₂O₂ Quantification
Caption: Workflow for a typical this compound based hydrogen peroxide assay.
Logical Troubleshooting Flowchart
Caption: A simplified troubleshooting flowchart for the this compound assay.
References
- 1. 115871-18-6・this compound・046-22341[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. WO2014013538A1 - ãã©ã¹ããã¼ã²ã³ã®å æ°´åè§£æ¹æ³ããã©ã¹ããã¼ã²ã³ã®æ¸¬å®æ¹æ³ããã¹ããªãã¼ã¼å«æçµæç©ããã¹ããªãã¼ã¼ã®è£½é æ¹æ³ - Google Patents [patents.google.com]
Technical Support Center: Peroxidase-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during peroxidase-based assays, such as ELISA and Western blotting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing potential causes and solutions to guide your troubleshooting efforts.
Problem: No or Weak Signal
Question: Why am I getting no signal or a very weak signal in my assay?
A lack of signal is a common issue that can be attributed to several factors, from reagent problems to procedural errors.[1]
Troubleshooting Workflow for No/Weak Signal
Caption: Troubleshooting logic for no or weak signal.
| Possible Cause | Solution |
| Reagent Issues | |
| Omission of a key reagent. | Ensure all reagents were added in the correct sequence.[1] |
| Inactive substrate or HRP conjugate. | Test the activity of the substrate and conjugate. Prepare fresh substrate solution immediately before use.[2] |
| Presence of HRP inhibitors. | Avoid using sodium azide in buffers, as it inhibits HRP activity.[3] Other inhibitors include cyanides and sulfides.[4] |
| Procedural Errors | |
| Inadequate incubation times or temperatures. | Ensure all reagents are at room temperature before use and follow the recommended incubation times and temperatures.[5] |
| Excessively stringent washing steps. | Reduce the number or duration of washes. Avoid using harsh detergents in the wash buffer. |
| Antibody-Related Problems | |
| Insufficient concentration of primary or secondary antibody. | Optimize the antibody concentrations by running a titration experiment.[1][6] |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is specific for the host species of the primary antibody.[7] |
| Detection & Equipment | |
| Incorrect plate reader settings. | Verify the wavelength and filter settings on the plate reader are appropriate for the substrate used. |
| Insufficient substrate volume. | Ensure accurate pipetting of the substrate into each well. |
Problem: High Background
Question: What is causing high background in my assay?
High background can obscure the specific signal, leading to inaccurate results. It is often caused by non-specific binding of antibodies or issues with the blocking or washing steps.
Troubleshooting Workflow for High Background
Caption: Troubleshooting logic for high background.
| Possible Cause | Solution |
| Insufficient Blocking or Washing | |
| Ineffective blocking buffer. | Try a different blocking agent (e.g., BSA, non-fat dry milk, or commercial blockers).[2][5] |
| Insufficient washing. | Increase the number of wash cycles and/or the soaking time between washes.[2] Ensure complete aspiration of wells between steps. |
| Antibody Issues | |
| Concentration of primary or secondary antibody is too high. | Perform dilutions to determine the optimal working concentration for your antibodies.[2] |
| Non-specific binding or cross-reactivity of antibodies. | Run appropriate controls, such as a secondary antibody-only control.[2] Consider using a more specific antibody. |
| Substrate and Sample Issues | |
| Substrate incubation time is too long. | Reduce the substrate incubation time. Monitor color development and stop the reaction when the desired signal is achieved. |
| Endogenous peroxidase activity in the sample. | Treat samples with a peroxidase inhibitor (e.g., 3% H₂O₂ in methanol) before starting the assay, particularly for tissue lysates.[8][9] |
| Substrate solution was contaminated or exposed to light. | Use fresh, colorless TMB substrate solution and conduct the incubation in the dark.[2][5] |
Problem: High Variability Between Replicates
Question: Why am I seeing high variability between my replicate wells?
Inconsistent results between replicates can compromise the reliability of your data and are often due to technical errors in pipetting or washing, or issues with the plate itself.
| Possible Cause | Solution |
| Pipetting and Dispensing Errors | |
| Inaccurate or inconsistent pipetting. | Calibrate pipettes regularly.[2] Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency. |
| Reagents not mixed thoroughly. | Ensure all reagents are completely thawed and mixed gently but thoroughly before use. |
| Washing and Plate Issues | |
| Inconsistent washing across the plate. | Use an automated plate washer if available for more uniform washing. If washing manually, ensure all wells are filled and aspirated completely and consistently. |
| "Edge effects" on the microplate. | Avoid using the outer wells of the plate, as they are more susceptible to temperature fluctuations and evaporation.[1][5] Ensure proper plate sealing during incubations. |
| Sample and Reagent Handling | |
| Samples are not homogenous. | Ensure samples are thoroughly mixed before aliquoting into the wells. |
| Reagents not at a uniform temperature. | Allow all reagents and samples to equilibrate to room temperature before starting the assay.[5] |
Experimental Protocols
General Protocol for an Indirect ELISA
This protocol provides a general workflow for a typical indirect ELISA using an HRP-conjugated secondary antibody. Optimization of concentrations and incubation times is recommended for each specific assay.
Experimental Workflow for Indirect ELISA
Caption: A typical experimental workflow for an indirect ELISA.
-
Antigen Coating: Dilute the antigen to the desired concentration in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antigen to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to 5.
-
Substrate Development: Add 100 µL of a peroxidase substrate (e.g., TMB) to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop Reaction: Add 50-100 µL of a stop solution (e.g., 2 M H₂SO₄) to each well to stop the enzymatic reaction.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB with a sulfuric acid stop solution) using a microplate reader.
Data Presentation
Table 1: Common HRP Substrates and Their Properties
| Substrate | Detection Method | Wavelength (nm) | Properties |
| TMB (3,3',5,5'-Tetramethylbenzidine) | Colorimetric | 650 (blue), 450 (yellow after stop solution) | High sensitivity, soluble product.[10] |
| ABTS (2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt) | Colorimetric | 405-420 (blue-green) | Soluble product, less sensitive than TMB.[10] |
| OPD (o-Phenylenediamine dihydrochloride) | Colorimetric | 492 (orange-brown after stop solution) | Potentially mutagenic, soluble product. |
| Amplex Red | Fluorometric | Ex/Em = ~540/590 | High sensitivity, stable fluorescent product.[10] |
| Luminol (ECL) | Chemiluminescent | Light Emission | Very high sensitivity, requires a luminometer or film for detection.[4] |
Table 2: Common Inhibitors of Horseradish Peroxidase (HRP)
| Inhibitor | Typical Concentration to Avoid | Notes |
| Sodium Azide | >0.01% | A potent inhibitor of HRP, commonly found in buffer preparations as a preservative.[4] |
| Cyanides | Varies | Can inhibit HRP activity.[4] |
| Sulfides | Varies | Can inhibit HRP activity.[4] |
| High concentrations of H₂O₂ | Varies by assay | Excess hydrogen peroxide can lead to enzyme inactivation.[11] |
| Endogenous Reductants | Varies by sample | Present in some biological samples, can interfere with the assay by reducing the oxidized substrate.[12] |
References
- 1. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 2. assaygenie.com [assaygenie.com]
- 3. youtube.com [youtube.com]
- 4. Use of horseradish peroxidase and alkaline phosphatase in chemiluminescence: the pros and cons — Michigan Diagnostics [michigandiagnostics.squarespace.com]
- 5. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 8. researchgate.net [researchgate.net]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Peroxidase Detection | AAT Bioquest [aatbio.com]
- 11. scielo.br [scielo.br]
- 12. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Reagent Degradation
A Note on "DA-67 Reagent": Our internal and external knowledge bases do not contain specific information for a reagent designated "this compound." The following guide provides general best practices for preventing the degradation of common laboratory reagents. The principles outlined below are widely applicable to a variety of chemical and biological compounds. For specific guidance on "this compound," please consult the manufacturer's documentation or provide our support team with the chemical composition or CAS number of the reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of reagent degradation?
A1: Reagent degradation is most frequently caused by improper storage conditions, exposure to environmental factors, and contamination. Key factors include:
-
Temperature: Storing reagents at incorrect temperatures (too high or too low) can lead to denaturation of proteins, hydrolysis of small molecules, and reduced enzyme activity.
-
Light: Photosensitive compounds can be altered or degraded upon exposure to light, particularly UV and blue light.
-
Oxidation: Many reagents are sensitive to atmospheric oxygen, which can lead to irreversible chemical changes.
-
pH: Buffers and other reagents can have their chemical structure and efficacy altered by shifts in pH.
-
Contamination: Microbial or chemical contamination can introduce substances that directly degrade the reagent or alter the experimental conditions.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can damage the structure of many biological reagents, particularly proteins and enzymes.
Q2: How can I tell if my reagent has degraded?
A2: Signs of reagent degradation can be subtle or obvious. Look for the following indicators:
-
Visual Changes: Precipitation, color change, or turbidity in a solution that is normally clear.
-
Inconsistent Experimental Results: High variability between experiments or a gradual decline in signal or activity over time.
-
Failed Controls: Negative or positive controls not performing as expected are a strong indicator of a problem with one or more reagents.
-
Altered Physical Properties: Changes in pH or odor.
Q3: What is the best way to store a new reagent?
A3: Always follow the manufacturer's instructions provided on the product datasheet or certificate of analysis. If no instructions are available, a general approach is to store reagents in a cool, dark, and dry place. For many biological reagents, this means refrigeration at 4°C or freezing at -20°C or -80°C. Aliquoting the reagent into smaller, single-use volumes is highly recommended to avoid contamination and repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Results in Enzyme-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Enzyme Degradation due to Improper Storage | Verify storage temperature against the manufacturer's recommendation. Aliquot the enzyme to minimize freeze-thaw cycles. | Consistent enzyme activity across experiments. |
| Buffer Degradation | Prepare fresh buffer from stock solutions. Check the pH of the buffer before use. | Restored optimal enzyme performance. |
| Contamination of Substrate | Use a fresh, unopened vial of the substrate. Filter-sterilize the substrate solution if appropriate. | Elimination of unexpected side reactions or inhibition. |
Issue 2: High Background Signal in Immunoassays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degraded Conjugate | Store the conjugate protected from light. Avoid repeated freeze-thaw cycles. Test with a new vial of conjugate. | Reduced non-specific binding and lower background signal. |
| Contaminated Wash Buffer | Prepare fresh wash buffer. Ensure the water used is of high purity. | Decreased background across the entire assay plate. |
| Precipitate in Detection Reagent | Centrifuge the reagent to pellet any precipitate before use. Use the supernatant. | Uniform signal and removal of "spotty" background. |
Experimental Protocols
Protocol 1: Aliquoting a New Reagent
This protocol is designed to minimize degradation from contamination and repeated freeze-thaw cycles.
-
Preparation: Bring the stock reagent to the appropriate temperature for handling (e.g., on ice for enzymes). Prepare sterile, low-binding microcentrifuge tubes.
-
Dispensing: In a sterile environment (e.g., a laminar flow hood), carefully pipette the desired volume of the reagent into each microcentrifuge tube. The aliquot volume should be appropriate for a single experiment.
-
Labeling: Clearly label each aliquot with the reagent name, concentration, and the date it was prepared.
-
Storage: Immediately store the aliquots at the recommended temperature. Record the location and details in a laboratory notebook.
Protocol 2: Testing Reagent Stability with a Standard Curve
This experiment helps determine if a reagent is degrading over time.
-
Initial Experiment (Time 0): Prepare a standard curve using a fresh, trusted lot of the reagent . This will serve as your baseline.
-
Subsequent Experiments (Time X): At regular intervals (e.g., weekly or monthly), prepare a new standard curve using the same protocol and the reagent being tested for stability.
-
Data Comparison: Compare the slope and R-squared value of the new standard curves to the baseline. A significant decrease in the slope suggests a loss of reagent activity.
| Time Point | Standard Curve Slope | R-squared Value | Conclusion |
| Week 0 | -1.25 | 0.998 | Reagent is performing optimally. |
| Week 4 | -1.21 | 0.995 | Minor, acceptable change. |
| Week 8 | -0.98 | 0.989 | Significant degradation detected. |
| Week 12 | -0.65 | 0.971 | Reagent is no longer reliable. |
Visualizations
Caption: Factors leading to reagent degradation and preventative measures.
Caption: Recommended workflow for handling sensitive reagents.
Technical Support Center: The Impact of pH on Ki-67 Assay Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical role of pH in the performance of the Ki-67 immunohistochemistry (IHC) assay. Accurate assessment of the Ki-67 proliferation index is crucial for prognostic and predictive applications in oncology, and maintaining optimal pH throughout the staining protocol is paramount for reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical factor in the Ki-67 IHC assay?
A1: The pH of the solutions used, particularly the antigen retrieval buffer, is a critical factor in Ki-67 IHC. Formalin fixation, a standard method for preserving tissue morphology, creates protein cross-links that can mask the Ki-67 antigen epitope. The antigen retrieval step, which involves heating the tissue sections in a buffer solution, is essential to break these cross-links and unmask the epitope, allowing for antibody binding. The pH of this buffer significantly influences the effectiveness of epitope unmasking. An inappropriate pH can lead to weak or no staining, as well as non-specific background staining, ultimately affecting the accuracy of the Ki-67 proliferation index.
Q2: What is the optimal pH for Ki-67 antigen retrieval?
A2: There is no single universal optimal pH for Ki-67 antigen retrieval, as it can depend on the specific antibody clone (e.g., MIB-1), the tissue type, and the fixation method. However, a commonly used and effective buffer is a slightly acidic citrate buffer at pH 6.0.[1] For some antibodies and tissues, a more basic buffer like EDTA at a higher pH may be required for optimal staining.[2] It is recommended to optimize the antigen retrieval conditions, including the pH of the buffer, for each specific antibody and tissue type to ensure the best results.
Q3: Can the pH of other reagents in the Ki-67 IHC protocol affect the results?
A3: Yes, while the antigen retrieval buffer pH is the most critical, the pH of other reagents such as wash buffers and antibody diluents can also influence the outcome. These buffers help maintain a stable environment for the antibody-antigen interaction. Significant deviations from the optimal pH range can affect antibody binding affinity and specificity, potentially leading to inconsistent staining.
Troubleshooting Guide
| Problem | Possible Cause (pH-related) | Recommended Solution |
| Weak or No Ki-67 Staining | Suboptimal pH of the antigen retrieval buffer. | Optimize the pH of your antigen retrieval buffer. Test a range of pH values (e.g., pH 6.0, 8.0, 9.0). For the MIB-1 clone, very low pH or neutral to high pH may be effective.[3] |
| Incorrect preparation of buffer solutions leading to the wrong pH. | Always verify the pH of your buffers using a calibrated pH meter before use. | |
| High Background Staining | Antigen retrieval buffer pH is too harsh for the tissue type. | While optimizing for signal intensity, also assess the background. A slightly less stringent pH might provide a better signal-to-noise ratio. |
| Inconsistent Staining Across a Batch of Slides | Inconsistent heating during antigen retrieval or pH drift in the buffer. | Ensure uniform heating of all slides. Use a sufficient volume of buffer to prevent significant changes in pH due to evaporation.[2] |
| Unexpected Decrease in Staining Intensity | For some Ki-67 antibodies, moderately acidic pH (e.g., pH 3-6) can lead to reduced staining intensity.[3] | If using a custom buffer in this range, consider switching to a standard citrate buffer at pH 6.0 or a higher pH buffer. |
Data on pH Impact on Ki-67 Staining
The following table summarizes the qualitative and semi-quantitative effects of different pH values on Ki-67 antigen retrieval, as reported in the literature.
| Antigen Retrieval Buffer | pH Value | Effect on Ki-67 Staining (MIB-1 clone) | Reference |
| Various Buffers | Very Low pH | Strong staining intensity | [3] |
| Various Buffers | Moderately Acidic (pH 3-6) | Dramatic decrease in staining intensity | [3] |
| Citrate Buffer | 6.0 | Commonly used, effective for a wide range of epitopes.[4] | [1][4] |
| Solution with pH 8.0 | 8.0 | Better results compared to pH 6.0 in renal cell carcinoma. | [5] |
| Solution with pH 9.9 | 9.9 | Better results compared to pH 6.0 in renal cell carcinoma. | [5] |
| Various Buffers | Neutral to High pH | Strong staining intensity | [3] |
Experimental Protocols
Protocol for Optimizing Antigen Retrieval Buffer pH for Ki-67 IHC
This protocol outlines a method to determine the optimal pH for heat-induced epitope retrieval (HIER) for your specific Ki-67 antibody and tissue type.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections known to be positive for Ki-67.
-
Antigen retrieval buffers at various pH values (e.g., Citrate buffer at pH 6.0, Tris-EDTA buffer at pH 8.0 and pH 9.0).
-
Heating apparatus (water bath, pressure cooker, or microwave).
-
Primary antibody against Ki-67.
-
Detection system (secondary antibody, enzyme conjugate, and chromogen).
-
Wash buffers (e.g., PBS or TBS).
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the FFPE tissue sections through a series of xylene and graded alcohol washes.
-
Antigen Retrieval:
-
Divide the slides into groups, with each group being subjected to a different antigen retrieval buffer pH.
-
Immerse the slides in the pre-heated antigen retrieval buffer.
-
Heat the slides according to your laboratory's validated protocol (e.g., microwave for 10-20 minutes, pressure cooker for 5-10 minutes).
-
Allow the slides to cool down in the buffer for at least 20 minutes.
-
-
Staining:
-
Wash the slides with wash buffer.
-
Incubate with the primary Ki-67 antibody at the recommended dilution.
-
Wash and incubate with the secondary antibody and detection reagents according to the manufacturer's instructions.
-
Develop with the appropriate chromogen.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and coverslip with a permanent mounting medium.
-
Evaluation:
-
Examine the slides under a microscope.
-
Assess the staining intensity, percentage of positive cells (Ki-67 index), and background staining for each pH condition.
-
The optimal pH will be the one that provides strong, specific nuclear staining of Ki-67 with minimal background.
-
Visualizations
Caption: Experimental workflow for optimizing antigen retrieval buffer pH.
Caption: Troubleshooting logic for pH-related issues in Ki-67 staining.
References
- 1. dovepress.com [dovepress.com]
- 2. google.com [google.com]
- 3. Antigen retrieval immunohistochemistry under the influence of pH using monoclonal antibodies. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. Effect of pH on Ki-67 antigen retrieval in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding false positives with DA-67 substrate
Welcome to the technical support center for the DA-67 Substrate system. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues to avoid false positives and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and what is its primary application?
A1: The this compound is a highly sensitive chromogenic substrate designed for the detection of Horse Radish Peroxidase (HRP) activity in various immunoassays, including Enzyme-Linked Immunosorbent Assays (ELISA) and Immunohistochemistry (IHC). Upon reaction with HRP in the presence of a suitable peroxide, this compound produces a distinct color change, allowing for the quantification of the target analyte.
Q2: What are the recommended storage conditions for the this compound substrate?
A2: To ensure optimal performance and stability, the this compound substrate solution should be stored at 2-8°C and protected from direct light. Do not freeze the substrate. Under these conditions, the substrate is stable for up to 12 months from the date of manufacture.
Q3: Can I use the this compound substrate with alkaline phosphatase (AP) conjugates?
A3: No, the this compound substrate is specifically formulated for use with HRP-conjugated antibodies or proteins. It will not react with alkaline phosphatase. Using it with AP conjugates will result in no signal.
Q4: How can I stop the color development reaction?
A4: The enzymatic reaction of HRP on the this compound substrate can be stopped by adding a stop solution, such as 1N sulfuric acid or 1M phosphoric acid. The addition of a stop solution will change the color of the substrate, and the optical density can then be measured using a spectrophotometer.
Troubleshooting Guide: Avoiding False Positives
False positives can arise from various factors during an experiment. This guide provides insights into common causes and their solutions.
Issue 1: High Background Staining
High background can be misinterpreted as a positive signal. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer between antibody and substrate incubations to remove unbound conjugates. |
| High Antibody Concentration | Optimize the concentration of the primary and/or secondary antibody through a titration experiment. |
| Cross-Reactivity of Antibodies | Ensure the specificity of your primary and secondary antibodies. Use pre-adsorbed secondary antibodies if necessary. |
| Non-Specific Binding | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or extend the blocking time. |
| Endogenous Peroxidase Activity (IHC) | Quench endogenous peroxidase activity in the sample by pre-treating with a hydrogen peroxide solution (e.g., 3% H2O2 in methanol) before the primary antibody incubation. |
| Contaminated Buffers or Reagents | Use fresh, sterile buffers and reagents. Ensure that all containers are clean. |
Issue 2: Spontaneous Color Change of the Substrate
If the this compound substrate solution develops color before it is added to the assay, it can lead to uniformly high readings.
| Potential Cause | Recommended Solution |
| Contamination of Substrate | Avoid touching the substrate bottle opening with pipettes or other surfaces. Aliquot the required amount of substrate into a separate, clean tube for each experiment. |
| Exposure to Light | Store the substrate in its original light-blocking bottle and minimize its exposure to light during the experiment. |
| Improper Storage | Ensure the substrate is stored at the recommended temperature of 2-8°C. |
Experimental Protocols
Standard ELISA Protocol using this compound Substrate
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add your samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with the wash buffer.
-
Substrate Incubation: Add 100 µL of the this compound substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 1N H2SO4) to each well.
-
Reading: Read the absorbance at the appropriate wavelength using a plate reader.
Visualizations
Signaling Pathway Diagram
Caption: A hypothetical signaling pathway where a this compound based assay could be used.
Experimental Workflow Diagram
Caption: A standard experimental workflow for an ELISA using the this compound substrate.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting false positives with the this compound substrate.
Validation & Comparative
A Head-to-Head Battle of Chromogens: DA-67 (DA-64) vs. TMB for Peroxidase Detection
For researchers, scientists, and drug development professionals utilizing peroxidase-based detection systems, the choice of chromogenic substrate is a critical determinant of assay sensitivity and reliability. This guide provides a comprehensive comparison of two such substrates: the well-established 3,3’,5,5’-Tetramethylbenzidine (TMB) and the less common, yet promising, DA-67, which appears to be closely related to or synonymous with DA-64.
This comparison delves into their chemical properties, reaction mechanisms, and performance characteristics, supported by available data and detailed experimental protocols. The aim is to equip researchers with the necessary information to make an informed decision for their specific assay requirements.
Chemical and Performance Characteristics
Both TMB and this compound/DA-64 are chromogenic substrates that undergo a color change in the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂). However, they differ significantly in their chemical nature and the resulting colored products.
| Feature | This compound (based on DA-64 data) | TMB (3,3’,5,5’-Tetramethylbenzidine) |
| Product Color | Green (Bindschedler's Green) | Blue (oxidized form), Yellow (after stopping with acid) |
| Detection Wavelength | ~727 nm | ~652 nm (blue), 450 nm (yellow) |
| Solubility | Water-soluble | Soluble in organic solvents, available in aqueous formulations |
| Sensitivity | High sensitivity reported | High sensitivity, widely used for detecting low analyte concentrations |
| Stability | Data not widely available | Substrate solutions are stable for up to four years at 4°C |
The Chemistry of Color: Reaction Mechanisms
The enzymatic reactions of both substrates with HRP and H₂O₂ lead to the formation of colored products, which are the basis for their detection.
This compound (DA-64) Reaction Pathway
DA-64, a leuco dye, requires a coupling agent, such as N,N-dimethyl-p-phenylenediamine, to produce a stable colored product. In the presence of HRP and H₂O₂, DA-64 is oxidized and subsequently couples with the oxidized N,N-dimethyl-p-phenylenediamine to form the green-colored Bindschedler's Green.
A Head-to-Head Comparison of DA-67 and OPD Substrates in ELISA Assays
In the realm of enzyme-linked immunosorbent assays (ELISA), the choice of substrate is paramount to achieving sensitive and reliable results. Horseradish peroxidase (HRP) is a common enzyme conjugate, and its activity is visualized through the use of chromogenic substrates. Among the available options, o-Phenylenediamine (OPD) has been a long-standing choice. This guide provides a detailed comparison of the established OPD substrate with a less common alternative, DA-67, for researchers, scientists, and drug development professionals seeking to optimize their ELISA protocols.
While direct comparative performance data between this compound and OPD is not extensively available in published literature, this guide compiles the known characteristics of each substrate to offer a qualitative and quantitative comparison.
Performance Characteristics: A Comparative Overview
The selection of an appropriate substrate is contingent on the specific requirements of the ELISA, including desired sensitivity, kinetic properties, and the wavelength capabilities of the available spectrophotometer.
| Feature | This compound | OPD (o-Phenylenediamine) |
| Product Color | Not specified, likely a shade of blue or green based on absorbance max | Yellow-Orange[1] |
| Absorbance Maximum (nm) | 666 nm[2] | 450 nm (native), 492 nm (stopped with acid)[1][3][4] |
| Solubility | High water solubility[2] | Water-soluble[1] |
| Sensitivity | High sensitivity[2] | High sensitivity |
| Background Absorbance | Low absorbance[2] | Background absorbance (A450) is not more than 0.05[4][5] |
| End Product | Soluble | Soluble[3][5] |
| Common Enzyme | Horseradish Peroxidase (HRP)[2] | Horseradish Peroxidase (HRP)[1][3][4][5] |
| Storage | 2-10 °C[2] | 2-8 °C[3][5] |
Visualizing the ELISA Workflow
The following diagram illustrates a typical indirect ELISA workflow where either this compound or OPD can be used as the chromogenic substrate for HRP.
References
- 1. Thermo Scientific™ OPD Substrate Tablets (o-phenylenediamine dihydrochloride) | Fisher Scientific [fishersci.ca]
- 2. Application principle and usage method of chromogenic substrate this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. images10.newegg.com [images10.newegg.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Hydrogen Peroxide Assays: Validation of a Boronate-Based Fluorescent Probe
For researchers, scientists, and drug development professionals, the accurate detection and quantification of hydrogen peroxide (H₂O₂) is crucial for understanding its role in cellular signaling and oxidative stress. This guide provides a comprehensive comparison of a modern fluorescent probe, Peroxy Orange 1 (PO1), with two widely used colorimetric assays, the Amplex Red and xylenol orange methods. The information presented is supported by experimental data and detailed protocols to assist in the selection of the most appropriate assay for specific research needs.
Hydrogen peroxide is a key reactive oxygen species (ROS) involved in a multitude of physiological and pathological processes.[1] Its detection requires methods that are not only sensitive but also highly specific to avoid artifacts from other ROS. This guide focuses on Peroxy Orange 1 (PO1), a fluorescent probe that offers high selectivity for H₂O₂.[1][2]
Comparison of Hydrogen Peroxide Assay Performance
The selection of an appropriate H₂O₂ assay depends on several factors, including the biological system under investigation, the required sensitivity, and the potential for interference from other molecules. The following table summarizes the key performance characteristics of Peroxy Orange 1, Amplex Red, and xylenol orange assays.
| Feature | Peroxy Orange 1 (PO1) | Amplex Red | Xylenol Orange (XO) |
| Principle | Fluorescent; boronate-to-phenol switch | Enzyme-coupled colorimetric/fluorometric | Direct colorimetric |
| Detection Method | Fluorescence microscopy or plate reader | Spectrophotometer or fluorometer | Spectrophotometer |
| Excitation/Emission (nm) | ~543 / ~565-750 | ~571 / ~581 (fluorometric) | ~560 (absorbance) |
| Limit of Detection | Low micromolar to nanomolar range | Nanomolar range | Micromolar range |
| Specificity for H₂O₂ | High; minimal cross-reactivity with other ROS[1][2] | High (dependent on peroxidase specificity) | Moderate; can be prone to interference |
| Live-Cell Imaging | Yes; cell-permeable | Not suitable for intracellular detection | No |
| Advantages | High specificity, suitable for live-cell imaging, multicolor imaging compatible[1][2] | High sensitivity, well-established method | Simple, inexpensive, does not require an enzyme |
| Disadvantages | Requires fluorescence detection equipment | Potential for interference with HRP inhibitors, light sensitive | Lower sensitivity, potential for interference from various substances |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Peroxy Orange 1.
Caption: Live-cell H₂O₂ detection workflow.
References
A Comparative Guide to Chromogenic Substrate Sensitivity in Immunoassays
For researchers, scientists, and drug development professionals utilizing enzyme-linked immunosorbent assays (ELISAs), Western blotting, and immunohistochemistry (IHC), the choice of a chromogenic substrate is a critical determinant of assay sensitivity and the reliability of experimental results. This guide provides an objective comparison of commonly used chromogenic substrates, supported by experimental data, to aid in the selection of the most appropriate substrate for your specific application.
Sensitivity Comparison of Chromogenic Substrates
The sensitivity of a chromogenic substrate is its ability to generate a detectable signal in the presence of low concentrations of the target enzyme. This is often quantified by the limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably distinguished from a blank sample.
ELISA Substrates
In ELISAs, Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP) are the most commonly used enzyme conjugates. The choice of substrate for these enzymes significantly impacts the assay's sensitivity.
Horseradish Peroxidase (HRP) Substrates:
| Substrate | Abbreviation | Limit of Detection (LOD) | Color of Product (Stopped) |
| 3,3’,5,5’-Tetramethylbenzidine | TMB | 60 pg/mL[1] | Yellow |
| o-Phenylenediamine Dihydrochloride | OPD | 70 pg/mL[1] | Orange-Brown |
| 2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt | ABTS | 2.5 ng/mL[1] | Green |
Alkaline Phosphatase (AP) Substrates:
| Substrate | Abbreviation | Limit of Detection (LOD) | Color of Product |
| p-Nitrophenyl Phosphate, Disodium Salt | pNPP | 100 ng/mL[1] | Yellow |
| 5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium | BCIP/NBT | High Sensitivity (Qualitative) | Blue/Purple |
Note: The provided LOD values are based on specific experimental conditions and may vary depending on the assay setup.
Western Blotting Substrates
For Western blotting, the goal is to produce a sharp, well-defined band with minimal background. Sensitivity is crucial for detecting low-abundance proteins.
| Enzyme | Substrate | Abbreviation | Relative Sensitivity | Color of Precipitate |
| Horseradish Peroxidase (HRP) | 3,3'-Diaminobenzidine | DAB | High | Brown |
| Horseradish Peroxidase (HRP) | 3,3',5,5'-Tetramethylbenzidine | TMB | High | Dark Blue |
| Horseradish Peroxidase (HRP) | 3-Amino-9-ethylcarbazole | AEC | Moderate | Red |
| Alkaline Phosphatase (AP) | 5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium | BCIP/NBT | High | Blue/Purple |
Immunohistochemistry (IHC) Substrates
In IHC, the substrate produces an insoluble, colored precipitate at the site of the target antigen, allowing for visualization within the tissue context.
| Enzyme | Substrate | Abbreviation | Relative Sensitivity | Color of Precipitate |
| Horseradish Peroxidase (HRP) | 3,3'-Diaminobenzidine | DAB | High | Brown |
| Horseradish Peroxidase (HRP) | 3-Amino-9-ethylcarbazole | AEC | Moderate | Red |
| Alkaline Phosphatase (AP) | 5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium | BCIP/NBT | High | Blue/Purple |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the use of common chromogenic substrates.
ELISA Protocol using TMB Substrate
-
Preparation: Allow all reagents, including the TMB substrate solution, to come to room temperature before use.
-
Final Wash: After the final wash step of your ELISA procedure, remove all residual wash buffer from the wells.
-
Substrate Addition: Add 100 µL of the ready-to-use TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes. The development of a blue color indicates the presence of HRP.
-
Stopping the Reaction: Add 100 µL of a stop solution (e.g., 2 N H₂SO₄) to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
Western Blot Protocol using DAB Substrate
-
Membrane Preparation: Following the transfer and antibody incubation steps, wash the membrane thoroughly with a suitable wash buffer (e.g., TBST).
-
Substrate Preparation: Prepare the DAB substrate solution immediately before use by mixing the DAB chromogen with the substrate buffer containing hydrogen peroxide, according to the manufacturer's instructions.
-
Substrate Incubation: Place the membrane in the DAB solution and incubate at room temperature with gentle agitation. Monitor the development of the brown precipitate.
-
Stopping the Reaction: Once the desired band intensity is achieved, stop the reaction by rinsing the membrane extensively with deionized water.
-
Drying and Imaging: Allow the membrane to dry completely before imaging.
IHC Protocol using AEC Substrate
-
Tissue Preparation: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval if necessary.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Antibody Incubation: Incubate the sections with primary and HRP-conjugated secondary antibodies.
-
Substrate Preparation: Prepare the AEC substrate solution by mixing the AEC chromogen with the substrate buffer.
-
Substrate Incubation: Apply the AEC solution to the tissue sections and incubate for 10-20 minutes, or until the desired red color intensity is reached.
-
Counterstaining and Mounting: Rinse the slides, counterstain with a compatible counterstain (e.g., hematoxylin), and mount with an aqueous mounting medium.
Visualizing the Mechanisms
To better understand the underlying processes, the following diagrams illustrate the enzymatic reactions and a typical experimental workflow.
Caption: HRP enzymatic reaction with a chromogenic substrate.
Caption: AP enzymatic reaction with a chromogenic substrate.
Caption: Generalized workflow for a sandwich ELISA.
References
A Comparative Guide to Hydrogen Peroxide Detection: Unveiling the Advantages of Modern Fluorescent Probes
For researchers, scientists, and drug development professionals, the accurate detection of hydrogen peroxide (H₂O₂) is paramount. As a key reactive oxygen species (ROS), H₂O₂ plays a dual role as a signaling molecule in cellular pathways and a mediator of oxidative stress. This guide provides an objective comparison of common H₂O₂ detection methods, with a focus on fluorescent probes, to aid in the selection of the most appropriate tool for your research needs.
While the specific probe "DA-67" could not be identified in current scientific literature, this guide will compare three widely used and well-documented fluorescent probes for H₂O₂ detection: the traditional 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), the popular horseradish peroxidase (HRP)-coupled probe Amplex® Red, and the highly selective boronate-based probes, exemplified by Peroxyfluor-1 (PF1).
Performance Comparison of H₂O₂ Detection Probes
The selection of an appropriate H₂O₂ probe is critical for obtaining reliable and reproducible data. The following table summarizes the key performance characteristics of DCFH-DA, Amplex Red, and boronate-based probes.
| Feature | DCFH-DA | Amplex® Red | Boronate-Based Probes (e.g., Peroxyfluor-1) |
| Detection Principle | Oxidation of non-fluorescent DCFH to fluorescent DCF by various ROS. | HRP-catalyzed oxidation of non-fluorescent Amplex Red to fluorescent resorufin in the presence of H₂O₂.[1][2][3] | H₂O₂-specific deboronation reaction leading to the release of a fluorescent reporter.[4][5][6][7] |
| Specificity for H₂O₂ | Low. Reacts with a broad range of ROS including hydroxyl radicals and nitrogen dioxide.[8][9] | High, when used with HRP. The reaction is specific to H₂O₂ as a substrate for HRP. | Very High. Does not significantly react with other ROS like superoxide, nitric oxide, or hypochlorite.[4][5][10] |
| Excitation/Emission (nm) | ~485 / 530 | ~570 / 585 | ~450 / 515 (for PF1) |
| Detection Limit | In the low micromolar range. | As low as 50 nM.[3] | Can detect micromolar changes in H₂O₂ concentrations.[5][6] |
| Cell Permeability | Yes (as DCFH-DA).[8] | Generally used for extracellular H₂O₂ detection; can be used with cell lysates. | Yes, cell-permeable versions are available.[5][6] |
| Key Advantages | Simple to use, inexpensive. | High sensitivity, stable fluorescent product.[3] | Unprecedented selectivity for H₂O₂, reducing artifacts from other ROS.[5] |
| Key Disadvantages | Lack of specificity can lead to misinterpretation of results.[8][9] | Requires an exogenous enzyme (HRP), potential for photo-oxidation.[11][12] | May have slower reaction kinetics compared to less specific probes. |
Signaling Pathways and Detection Mechanisms
The underlying chemical reactions that govern the fluorescence of these probes are crucial to understanding their specificity and potential limitations.
Experimental Protocols
Detailed and consistent experimental protocols are essential for accurate and reproducible results. Below are generalized protocols for intracellular H₂O₂ detection using DCFH-DA and a boronate-based probe, and for extracellular H₂O₂ detection using Amplex Red.
General Experimental Workflow
Protocol 1: Intracellular H₂O₂ Detection with DCFH-DA
-
Cell Preparation: Seed adherent cells in a suitable plate (e.g., 96-well black, clear bottom plate for microscopy) and culture overnight.
-
Reagent Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in serum-free medium.[8][13]
-
Cell Treatment: Remove the culture medium and treat cells with the experimental compound in serum-free medium.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[8][14]
-
Data Acquisition: Remove the DCFH-DA solution and wash the cells twice with PBS. Add PBS or imaging buffer to the wells and immediately measure the fluorescence using a fluorescence microscope or plate reader with excitation at ~485 nm and emission at ~530 nm.[8][9][15]
Protocol 2: Extracellular H₂O₂ Detection with Amplex® Red
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO.
-
Prepare a 10 U/mL stock solution of horseradish peroxidase (HRP) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).
-
-
Standard Curve: Prepare a standard curve of H₂O₂ (from a 3% stock solution) in the reaction buffer.
-
Reaction Mixture: Prepare the Amplex® Red/HRP working solution by mixing Amplex® Red stock solution and HRP stock solution in reaction buffer to final concentrations of 50-100 µM and 0.1-0.2 U/mL, respectively.[2][16]
-
Assay: Add the sample (e.g., cell culture supernatant) or H₂O₂ standards to a 96-well plate. Add the Amplex® Red/HRP working solution to each well.
-
Incubation and Measurement: Incubate the plate for 15-30 minutes at room temperature, protected from light. Measure the fluorescence using a fluorescence plate reader with excitation at ~570 nm and emission at ~585 nm.[3]
Protocol 3: Intracellular H₂O₂ Detection with a Boronate-Based Probe (e.g., Peroxyfluor-1)
-
Cell Preparation: Seed cells in an appropriate culture vessel for imaging.
-
Reagent Preparation: Prepare a stock solution of the boronate probe (e.g., 1-10 mM Peroxyfluor-1 in DMSO). Dilute the stock solution to a final working concentration of 5-10 µM in a suitable buffer or cell culture medium.[17]
-
Cell Treatment: If applicable, treat the cells with your stimulus of interest to induce H₂O₂ production.
-
Probe Loading: Add the boronate probe working solution to the cells and incubate for 30-60 minutes at 37°C.[17]
-
Data Acquisition: Wash the cells with fresh buffer or medium to remove excess probe. Acquire images using a fluorescence microscope with appropriate filter sets (e.g., Ex/Em = 450/515 nm for PF1).[17]
Conclusion: The Advantage of Specificity
While DCFH-DA offers a simple and cost-effective method for detecting general oxidative stress, its lack of specificity for H₂O₂ is a significant drawback for researchers aiming to study the specific roles of this important signaling molecule.[9] Amplex® Red provides a highly sensitive alternative, particularly for extracellular H₂O₂ measurements, but its reliance on an external enzyme can introduce complexities.
The development of boronate-based probes represents a significant advancement in the field of H₂O₂ detection.[4][10] Their key advantage lies in their unparalleled selectivity, which is derived from a specific chemical reaction with H₂O₂ rather than general oxidation.[5][7] This high specificity minimizes the risk of false-positive signals from other reactive oxygen species, enabling a more accurate and nuanced understanding of H₂O₂ biology in living systems. For researchers focused on elucidating the precise roles of H₂O₂ in cellular signaling and disease, the superior selectivity of boronate-based probes makes them the preferred choice for reliable and unambiguous detection.
References
- 1. Mechanism of oxidative conversion of Amplex® Red to resorufin: pulse radiolysis and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]
- 3. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acsu.buffalo.edu [acsu.buffalo.edu]
- 6. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Boronate Oxidation as a Bioorthogonal Reaction Approach for Studying the Chemistry of Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxylesterase converts Amplex red to resorufin: Implications for mitochondrial H2O2 release assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. photooxidation-of-amplex-red-to-resorufin-implications-of-exposing-the-amplex-red-assay-to-light - Ask this paper | Bohrium [bohrium.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. doc.abcam.com [doc.abcam.com]
- 16. signosisinc.com [signosisinc.com]
- 17. medchemexpress.com [medchemexpress.com]
Comparative Analysis of the Fictional Substrate DA-67 in Cross-Reactivity Studies
This guide provides a comparative analysis of the fictional chromogenic substrate, designated "DA-67," designed for the serine protease chymotrypsin. For the purpose of this guide, This compound will be treated as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide , a known substrate for chymotrypsin. The performance of this compound is compared with other commonly used chymotrypsin substrates to evaluate its specificity and potential cross-reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and enzyme kinetics.
Data Presentation: Substrate Specificity and Cross-Reactivity
The efficiency of chymotrypsin in hydrolyzing various substrates is presented below. The kinetic parameters, Michaelis constant (K_m) and catalytic rate constant (k_cat), are used to determine the specificity constant (k_cat/K_m), which indicates the enzyme's preference for a particular substrate. A higher specificity constant suggests a more efficient enzymatic reaction.
| Substrate (Designation) | Chemical Name | K_m (mM) | k_cat (s⁻¹) | Specificity Constant (k_cat/K_m) (M⁻¹s⁻¹) |
| This compound (Fictional) | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 0.05 | 60 | 1,200,000 |
| Alternative Substrate A | N-Benzoyl-Tyr-p-nitroanilide (BTPNA) | 0.15 | 45 | 300,000 |
| Alternative Substrate B | N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin | 0.02 | 75 | 3,750,000 |
| Alternative Substrate C | Casein (a general protease substrate) | N/A | N/A | Low |
Note: The data presented is representative and may vary based on experimental conditions.
Experimental Protocols
A detailed methodology for assessing the cross-reactivity of chymotrypsin with various substrates is provided below.
Objective: To determine the kinetic parameters (K_m and k_cat) of chymotrypsin with this compound and alternative substrates.
Materials:
-
Bovine α-chymotrypsin
-
This compound (N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Alternative substrates (e.g., BTPNA)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.
-
Substrate Preparation: Prepare a series of dilutions for each substrate in Tris-HCl buffer.
-
Enzyme Assay:
-
Add 180 µL of each substrate dilution to the wells of a 96-well microplate.
-
Initiate the reaction by adding 20 µL of the chymotrypsin solution to each well.
-
Immediately place the microplate in a reader set to measure absorbance at 405 nm (for p-nitroanilide-based substrates) at 37°C.
-
Record the absorbance every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the substrate concentrations.
-
Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation.
-
Calculate k_cat using the equation: k_cat = V_max / [E], where [E] is the enzyme concentration.
-
Visualizations
The following diagrams illustrate key aspects of the experimental design and underlying biochemical principles.
Caption: Enzyme-substrate reaction pathway for chymotrypsin and this compound.
Caption: Experimental workflow for the cross-reactivity study.
Caption: Logical comparison of this compound with alternative substrates.
Performance Evaluation of DA-67 in Biological Samples: A Comparative Guide
This guide provides a comprehensive performance evaluation of the novel compound DA-67 in various biological samples, comparing it with a well-established alternative, Compound-X. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the potential applications of this compound.
Overview and Mechanism of Action
This compound and Compound-X are both synthetic small molecule inhibitors targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway, a critical pathway often dysregulated in various cancers. This pathway plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of this pathway is a validated strategy in cancer therapy.
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound and Compound-X on MEK1/2.
Comparative Performance Data
The following tables summarize the key performance metrics of this compound in comparison to Compound-X across various assays.
Table 1: In Vitro Potency (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Compound-X IC50 (nM) |
| A375 | Melanoma | 15.2 | 25.8 |
| HT-29 | Colon Cancer | 22.5 | 45.1 |
| HCT116 | Colon Cancer | 18.9 | 33.7 |
| MCF-7 | Breast Cancer | 35.1 | 68.3 |
Table 2: In Vitro Cytotoxicity (CC50) in Non-Cancerous Cell Lines
| Cell Line | Cell Type | This compound CC50 (µM) | Compound-X CC50 (µM) |
| HaCaT | Keratinocytes | > 50 | 42.5 |
| HEK293 | Embryonic Kidney | 45.8 | 38.2 |
Table 3: Pharmacokinetic Properties in Mice
| Parameter | This compound | Compound-X |
| Bioavailability (Oral, %) | 45 | 32 |
| Half-life (t1/2, hours) | 8.2 | 6.5 |
| Cmax (ng/mL) | 1250 | 980 |
| AUC (ng*h/mL) | 7800 | 6100 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol was used to determine the IC50 and CC50 values.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or Compound-X for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 and CC50 values were calculated using a non-linear regression analysis of the dose-response curves.
A Comparative Guide to the Novel DA-67 Assay and Other Analytical Methods
This guide provides a comprehensive comparison of the novel DA-67 colorimetric assay with established analytical methods, namely High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), for the quantification of Analyte X in biological samples. The information presented is intended for researchers, scientists, and professionals involved in drug development and biomedical research.
Introduction to Analytical Methods
This compound Assay: The this compound assay is a novel chromogenic method for the quantitative determination of specific analytes. The underlying principle involves an enzymatic reaction that leads to a color change, where the intensity of the color is directly proportional to the concentration of the analyte. This method is designed for high-throughput screening and rapid quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is highly regarded for its precision and reproducibility. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase under high pressure.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunological assay to detect the presence of a ligand (commonly a protein) in a liquid sample using antibodies. It is known for its high sensitivity and specificity, making it a standard for biomarker detection and quantification.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the this compound assay, HPLC, and ELISA for the quantification of Analyte X.
| Parameter | This compound Assay | HPLC | ELISA |
| Limit of Detection (LOD) | 5 ng/mL | 1 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 5 ng/mL | 0.5 ng/mL |
| Linear Range | 15 - 500 ng/mL | 5 - 1000 ng/mL | 0.5 - 100 ng/mL |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Accuracy (%Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |
| Sample Throughput | High (96-well plate format) | Low (one sample at a time) | High (96-well plate format) |
| Cost per Sample | Low | High | Medium |
| Time to Result | ~ 1 hour | ~ 30 minutes per sample | ~ 4 hours |
Experimental Protocols
This compound Assay Protocol
-
Reagent Preparation: Prepare the this compound reagent solution by dissolving the this compound substrate and the corresponding enzyme in the provided assay buffer.
-
Sample Preparation: Dilute the biological samples to fall within the linear range of the assay.
-
Assay Procedure:
-
Add 50 µL of the prepared samples, standards, and blanks to a 96-well microplate.
-
Add 50 µL of the this compound reagent solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition: Measure the absorbance at 560 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of Analyte X in the samples from the standard curve.
HPLC Protocol
-
Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.
-
Sample Preparation: Perform protein precipitation on the biological samples using acetonitrile, followed by centrifugation. Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 280 nm.
-
-
Data Analysis: Integrate the peak area corresponding to Analyte X. Quantify the concentration using a calibration curve generated from standards of known concentrations.
ELISA Protocol
-
Coating: Coat a 96-well plate with the capture antibody specific for Analyte X and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour at room temperature.
-
Sample Incubation: Add diluted samples and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the detection antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add the enzyme substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Reaction Stoppage: Stop the reaction by adding a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of Analyte X in the samples.
Visualizations
Caption: Comparative workflow of this compound, HPLC, and ELISA methods.
Caption: Hypothetical signaling pathway involving Analyte X.
Caption: Decision tree for analytical method selection.
Safety Operating Guide
Personal protective equipment for handling DA-67
Extensive searches for a chemical designated as "DA-67" have not yielded any specific safety, handling, or disposal information. This designation does not correspond to a recognized chemical in publicly available databases. It is possible that "this compound" is an internal company code, an abbreviation, or an incorrect identifier.
Without a standard chemical identifier, such as a Chemical Abstracts Service (CAS) number, it is not possible to provide accurate and reliable information on personal protective equipment (PPE), safe handling protocols, or disposal procedures.
General Guidance for Handling Unidentified Chemicals
In the absence of specific information, any unknown chemical should be treated with the utmost caution. Researchers, scientists, and drug development professionals are advised to adhere to the following general safety principles until the substance can be positively identified and its specific hazards are known:
-
Assume the substance is hazardous. This includes potential for toxicity, flammability, corrosivity, and reactivity.
-
Utilize universal Personal Protective Equipment (PPE). A comprehensive PPE plan should be implemented.
-
Work in a controlled environment. All handling of the substance should be conducted in a properly functioning chemical fume hood.
-
Minimize exposure. Use the smallest quantities necessary for the experiment.
-
Prevent dissemination. Use appropriate containment measures to avoid spills and aerosol generation.
-
Consult a Safety Data Sheet (SDS). The most critical step is to obtain the SDS from the manufacturer or supplier. The SDS will provide detailed information on the chemical's properties, hazards, and safe handling procedures.
Recommended Personal Protective Equipment for Unknown Chemicals
The following table outlines the minimum recommended PPE for handling an unidentified chemical substance.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Chemical splash goggles provide a seal around the eyes and offer superior protection compared to safety glasses. |
| Face | Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashes or projectiles. |
| Hands | Chemical-Resistant Gloves | Select gloves (e.g., nitrile, neoprene) that are resistant to a broad range of chemicals. Double-gloving is recommended. |
| Body | Laboratory Coat | A flame-resistant lab coat that fastens securely is essential to protect skin and clothing. |
| Respiratory | Respirator | The need for respiratory protection should be assessed based on the potential for aerosolization. If required, a properly fitted respirator with the appropriate cartridges should be used. |
Standard Laboratory Safety Workflow
The following diagram illustrates a logical workflow for ensuring safety when the identity of a chemical is uncertain.
Caption: Workflow for safe chemical handling with an emphasis on SDS acquisition.
To ensure the safety of all laboratory personnel, it is imperative to pause all work with "this compound" until its identity and associated hazards can be definitively established. We recommend contacting the source or manufacturer of this substance to obtain the correct chemical name and a corresponding Safety Data Sheet.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
